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Core Science & Biosynthesis

Foundational

(Triethylammonium)maleate synthesis from triethylamine and maleic acid

Synthesis and Characterization of Triethylammonium Maleate: A Comprehensive Technical Guide Protic ionic liquids (PILs) derived from alkylamines and organic acids have garnered significant attention as designer solvents,...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of Triethylammonium Maleate: A Comprehensive Technical Guide

Protic ionic liquids (PILs) derived from alkylamines and organic acids have garnered significant attention as designer solvents, electrolytes, and catalysts. Among these, triethylammonium maleate—specifically the 1:1 stoichiometric salt, triethylammonium hydrogen maleate—stands out due to its distinct electrochemical properties and utility in organic synthesis. This whitepaper provides an authoritative, step-by-step methodology for the synthesis of triethylammonium maleate, grounded in mechanistic causality and rigorous analytical validation.

Mechanistic Principles of Salt Formation

The synthesis of triethylammonium maleate proceeds via a classical Brønsted acid-base neutralization. Maleic acid (cis-butenedioic acid) is a dicarboxylic acid with pKa values of 1.90 and 6.07. Triethylamine (TEA) is a tertiary amine with a conjugate acid pKa of 10.75.

  • Proton Transfer Dynamics: The driving force for the formation of a stable PIL is the difference in pKa (

    
    pKa) between the acid and the base. A 
    
    
    
    pKa > 6 typically ensures complete proton transfer[1]. In the case of TEA and the first proton of maleic acid, the
    
    
    pKa is approximately 8.85, driving the equilibrium entirely toward the ionized state to form triethylammonium hydrogen maleate.
  • Stoichiometric Control: By strictly controlling the molar ratio to 1:1, the mono-salt is formed. A 2:1 ratio of TEA to maleic acid yields the di-salt, bis(triethylammonium) maleate.

  • Side-Reaction Mitigation: When synthesizing the salt in alcoholic solvents like methanol, maleic acid is prone to self-catalyzed esterification, forming monomethyl maleate[2]. Neutralization with TEA halts this esterification by deprotonating the carboxylic acid, removing the H⁺ catalyst[2]. Therefore, rapid but temperature-controlled neutralization is critical to prevent yield loss to ester byproducts.

Mechanism MA Maleic Acid (MA) pKa1 = 1.90, pKa2 = 6.07 Mix Proton Transfer ΔpKa > 8 (Complete Ionization) MA->Mix TEA Triethylamine (TEA) pKa = 10.75 TEA->Mix Salt1 1:1 Stoichiometry Triethylammonium Hydrogen Maleate (Protic Ionic Liquid) Mix->Salt1 1 eq TEA Salt2 2:1 Stoichiometry Bis(triethylammonium) Maleate (Di-salt) Mix->Salt2 2 eq TEA

Logical stoichiometry of triethylammonium maleate synthesis based on pKa and molar equivalents.

Experimental Methodology: Synthesis Protocol

The following protocol details the synthesis of the 1:1 protic ionic liquid, triethylammonium hydrogen maleate.

Rationale for Solvent Choice: While some PILs can be synthesized neat[3], maleic acid is a solid at room temperature. A carrier solvent (e.g., anhydrous methanol) ensures a homogeneous reaction mixture and efficient heat dissipation during the highly exothermic neutralization.

Materials:

  • Maleic Acid (High purity, >99%)

  • Triethylamine (TEA) (Distilled, >99.5%)

  • Anhydrous Methanol (Reagent grade)

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Workflow:

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 116.07 g (1.0 mol) of maleic acid in 250 mL of anhydrous methanol.

  • Thermal Control: Submerge the flask in an ice-water bath. Causality: The neutralization reaction is highly exothermic. Uncontrolled heat generation can lead to solvent boiling, localized degradation, or accelerated esterification of the maleic acid with methanol prior to neutralization[2]. Maintain the internal temperature between 0°C and 5°C.

  • Controlled Addition: Load 101.19 g (1.0 mol) of TEA into the dropping funnel. Add the TEA dropwise to the vigorously stirred maleic acid solution over a period of 60–90 minutes.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature (20–25°C). Continue stirring for an additional 2 to 4 hours to ensure complete homogenization and quantitative proton transfer.

  • Solvent Removal: Transfer the solution to a rotary evaporator. Remove the methanol under reduced pressure (e.g., 50–100 mbar) at a water bath temperature not exceeding 50°C to prevent thermal degradation of the maleate moiety.

  • High-Vacuum Drying (Self-Validating Step): The resulting viscous liquid must be dried under high vacuum (Schlenk line, <1 mbar) at 40°C for 24–48 hours to remove trace solvent and moisture. Validation: The drying process is only considered complete when Karl Fischer titration indicates a water content of <500 ppm, and ¹H NMR confirms the absolute absence of methanol solvent peaks.

Workflow N1 1. Preparation Weigh MA & TEA N2 2. Solubilization Dissolve in Methanol N1->N2 N3 3. Neutralization TEA addition at 0-5°C N2->N3 N4 4. Maturation Stir at 25°C for 2-4h N3->N4 N5 5. Purification Evaporation & Vacuum N4->N5 N6 6. Validation NMR & Karl Fischer N5->N6

Step-by-step experimental workflow for the synthesis and validation of the protic ionic liquid.

Physicochemical Data & Analytical Validation

Rigorous characterization is required to confirm the structural integrity and purity of the synthesized triethylammonium hydrogen maleate. The table below summarizes the target parameters for a successful synthesis batch.

Table 1: Target Physicochemical and Analytical Parameters

ParameterExpected Value / ObservationAnalytical Method
Stoichiometry 1:1 (TEA : Maleic Acid)¹H NMR (Integration of CH₃/CH₂ vs. CH=CH)
Appearance Viscous liquid to low-melting solidVisual Inspection
Water Content < 0.05% (< 500 ppm)Karl Fischer Titration
FTIR Signature Broad band ~2500-3000 cm⁻¹ (N-H⁺ stretch)ATR-FTIR
Yield > 98% (Quantitative)Gravimetric Analysis

Applications in Advanced Technologies

Triethylammonium hydrogen maleate and its structural analogs serve critical roles in several advanced scientific applications:

  • Electrochemical Devices: Quaternary and tertiary ammonium carboxylates, including triethylammonium hydrogen maleate, are utilized as highly conductive organic electrolytes in capacitors and thin-film batteries. Their high ionic conductivity in aprotic solvents (like γ-butyrolactone) makes them superior to traditional inorganic electrolytes in specific microelectronic applications[4].

  • Organic Synthesis: As a protic ionic liquid, it acts as both a tunable solvent and a mild acid-base catalyst, facilitating reactions that require a polar, non-aqueous medium with specific Brønsted acidity profiles[1][3].

References

  • Where Has My Acid Gone?
  • Source: University of Tokyo (U-Tokyo)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: American Chemical Society (ACS)

Sources

Exploratory

Spectroscopic data for (Triethylammonium)maleate (NMR, IR, MS)

Spectroscopic Characterization of (Triethylammonium) Maleate: A Comprehensive Technical Whitepaper Executive Summary & Chemical Context (Triethylammonium) maleate (CAS 1069-58-5) is a versatile organic salt and protic io...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of (Triethylammonium) Maleate: A Comprehensive Technical Whitepaper

Executive Summary & Chemical Context

(Triethylammonium) maleate (CAS 1069-58-5) is a versatile organic salt and protic ionic liquid precursor formed by the equimolar neutralization of triethylamine (a tertiary amine) and maleic acid (a cis-butenedioic acid). In modern drug development, organocatalysis, and materials science, this compound frequently serves as a buffering agent, a synergistic catalyst in Diels-Alder reactions, and a counter-ion system for active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the spectroscopic characterization of this salt not merely as a data-collection exercise, but as a mechanistic study of proton-transfer dynamics. The spectroscopic data (NMR, IR, MS) of (triethylammonium) maleate is heavily influenced by the rapid equilibrium of the acidic proton between the amine and the carboxylate groups[1]. This guide provides a self-validating analytical framework to accurately characterize this compound, ensuring high scientific integrity and reproducibility.

Mechanistic Causality in Spectroscopic Analysis

To accurately interpret the spectra of (triethylammonium) maleate, one must understand the causality behind the physical chemistry of the salt.

  • Nuclear Magnetic Resonance (NMR): The choice of solvent is critical. Using a protic solvent like

    
     will result in rapid deuterium exchange, masking the crucial 
    
    
    
    and carboxylic
    
    
    signals. Therefore, anhydrous
    
    
    is selected to observe the broad downfield signals indicative of hydrogen bonding and protonation states. The maleate anion exhibits high symmetry due to rapid intramolecular proton transfer, rendering the two vinylic protons chemically equivalent on the NMR timescale[1].
  • Infrared Spectroscopy (FT-IR): The transition from neutral triethylamine and maleic acid to the ionic salt causes distinct shifts in the vibrational frequencies. The formation of the triethylammonium cation generates a broad

    
     stretching band, while the deprotonation of maleic acid shifts the carbonyl stretch (
    
    
    
    ) to the asymmetric and symmetric stretching modes of a carboxylate (
    
    
    )[2].
  • Mass Spectrometry (MS): Because the compound is a non-covalent salt, harsh ionization methods like Electron Impact (EI) will cause dissociation and fragmentation. Electrospray Ionization (ESI) is chosen as a "soft" ionization technique to observe the intact triethylammonium cation in positive mode and the hydrogen maleate anion in negative mode[3].

Workflow A Sample Prep (Triethylammonium Maleate) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (ESI-MS, +/- modes) A->D E Data Correlation & Validation B->E Structural Symmetry C->E Functional Groups D->E Exact Mass

Figure 1: Multimodal spectroscopic validation workflow for triethylammonium maleate.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm the integrity of the data.

Protocol A: 1D NMR Spectroscopy ( H and C)
  • Sample Preparation: Dissolve 15 mg of thoroughly dried (triethylammonium) maleate in 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard). Causality: Rigorous drying prevents water peaks (~3.3 ppm in DMSO) from overlapping with the target signals and interfering with the proton-exchange dynamics.
    
  • Instrument Calibration: Lock the spectrometer to the deuterium signal of

    
    . Shim the magnetic field until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
    
  • Acquisition:

    • 
      H NMR:  Acquire at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl and vinylic protons.
      
    • 
      C NMR:  Acquire at 100 MHz with standard proton decoupling (WALTZ-16), 512 scans, and D1 of 2 seconds.
      
  • Validation: Verify that the integration ratio of the triethylammonium

    
     (9H) to the maleate 
    
    
    
    (2H) is exactly 4.5:1, confirming the 1:1 stoichiometry of the salt[4].
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm

    
     resolution) to subtract ambient 
    
    
    
    and water vapor.
  • Sample Analysis: Place 2-3 mg of the solid salt directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
    .
    
  • Validation: Cross-reference the absence of a sharp, strong band at 1710 cm

    
     (free un-ionized maleic acid) to confirm complete salt formation.
    
Protocol C: Direct Infusion ESI-MS
  • Preparation: Prepare a 1 µg/mL solution of the salt in HPLC-grade Methanol/Water (50:50 v/v). Causality: Methanol aids in desolvation during the electrospray process, yielding sharper ion peaks.

  • Acquisition: Inject via direct infusion at 5 µL/min into the ESI source. Run alternating positive and negative polarity scans.

  • Validation: Calibrate the mass axis using a standard tuning mix prior to the run to ensure mass accuracy within 5 ppm.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for (triethylammonium) maleate, synthesized from authoritative spectral databases and literature[1][2][4].

Table 1: H and C NMR Data ( , 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality

H
1.15Triplet (t, J = 7.3 Hz)9H

(Coupled to adjacent

)

H
3.05Quartet (q, J = 7.3 Hz)6H

(Deshielded by adjacent

)

H
6.05Singlet (s)2H

(Equivalent due to rapid intra/intermolecular proton transfer)

H
9.50Broad Singlet (br s)2H

/

(Highly dependent on concentration and moisture)

C
8.6Singlet-


C
45.8Singlet-


C
136.2Singlet-

(Vinylic carbons)

C
167.5Singlet-

(Carboxylate carbons, averaged by rapid exchange)
Table 2: FT-IR Vibrational Bands (ATR Mode)
Wavenumber (cm

)
IntensityAssignmentMechanistic Note
3100 - 2500Broad, Strong

/

stretch
Broadening is caused by extensive hydrogen bonding networks in the solid state.
2980, 2875Medium

stretch
Aliphatic stretches from the ethyl groups.
1630Medium

stretch
Vinylic double bond of the maleate backbone.
1575StrongAsymmetric

Confirms deprotonation of the carboxylic acid to a carboxylate.
1365StrongSymmetric

Pairs with the 1575 cm

band to validate the salt bridge.
Table 3: ESI-MS Exact Mass Data
Polarity ModeObserved m/zTheoretical m/zIon Assignment
Positive (+)102.12102.128

(Triethylammonium cation)
Negative (-)115.01115.003

(Hydrogen maleate anion)

Solution-State Dynamics & Structural Equilibrium

The spectroscopic data is not static; it reflects a dynamic equilibrium. In solution, (triethylammonium) maleate exists in a state of rapid proton exchange. The symmetry observed in the


H NMR (a single singlet for the vinylic protons) proves that the proton moves between the two carboxylate groups of the maleate anion faster than the NMR timescale.

Equilibrium A Maleic Acid + Triethylamine B Triethylammonium Hydrogen Maleate A->B pKa driven protonation C Bis(triethylammonium) Maleate B->C Excess Amine

Figure 2: Acid-base equilibrium and proton transfer states of the triethylammonium maleate system.

If excess triethylamine is added, the equilibrium shifts toward bis(triethylammonium) maleate, which will alter the integration ratios in the NMR spectrum and shift the carboxylate


C signals slightly downfield due to complete deprotonation.

References

  • Synergistic Catalysis of Anthrone Diels−Alder Reactions Source: American Chemical Society (ACS) - Organic Letters URL:[Link]

  • Triethylamine - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Hydrogen-bond-rich ionic liquids as effective organocatalysts for Diels-Alder reaction Source: Green Chemistry (The Royal Society of Chemistry) URL:[Link]

Sources

Foundational

Health and safety considerations for handling (Triethylammonium)maleate

Content Type: Technical Safety & Handling Guide Audience: Researchers, Process Chemists, and HSE Professionals Subject: CAS 1069-58-5 (Triethylammonium hydrogen maleate / Triethylamine maleate)[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Safety & Handling Guide Audience: Researchers, Process Chemists, and HSE Professionals Subject: CAS 1069-58-5 (Triethylammonium hydrogen maleate / Triethylamine maleate)[1][2]

Executive Summary & Chemical Identity

(Triethylammonium)maleate is a Protic Ionic Liquid (PIL) formed by the neutralization of triethylamine (TEA) with maleic acid.[2][3] Unlike simple aqueous buffers, this compound in its pure form represents a distinct class of solvent/electrolyte characterized by ionic conductivity, negligible vapor pressure (in the salt form), and specific thermal reversibility.[2]

While often perceived as "safer" than its volatile precursors due to its ionic nature, it presents a complex hazard profile driven by its potential to dissociate back into its corrosive and toxic components—particularly under thermal stress or pH adjustment.[2]

Chemical Identification Table
ParameterData
Chemical Name Triethylammonium hydrogen maleate
CAS Number 1069-58-5
Structure

Molecular Weight 217.26 g/mol
Physical State Viscous liquid or low-melting solid (Protic Ionic Liquid)
Key Precursors Triethylamine (CAS 121-44-8), Maleic Acid (CAS 110-16-7)

Hazard Characterization & Toxicology

The safety profile of (Triethylammonium)maleate is governed by the Equilibrium Dissociation Principle .[2][3] As a PIL, it exists in dynamic equilibrium with its neutral precursors.[2]

The Dissociation Hazard Mechanism

The salt is formed via proton transfer:


[2]
  • Ambient Conditions: The equilibrium lies far to the right (ionic salt).[2][3] The vapor pressure is low, reducing inhalation risk compared to free TEA.[2][3]

  • Thermal/Chemical Stress: Heating or basification shifts the equilibrium to the left, releasing Triethylamine vapor (Flammable, Corrosive, Acute Toxin).[2][3]

GHS Classification (Derived & Component-Based)

Since specific SDS data for the salt is often limited, safety protocols must default to the "Worst-Case Component" rule, typically driven by the corrosivity of the cation and the sensitization potential of the anion.[2][3]

Hazard ClassCategoryH-CodeCritical Effect
Skin Corrosion/Irritation 1B H314 Causes severe skin burns and eye damage.[2] (Inherited from TEA/Maleic Acid acidity).[2][3]
Sensitization (Skin) 1 H317 May cause an allergic skin reaction (Maleic acid moiety).[2][4]
Acute Toxicity 4 H302 Harmful if swallowed.[2][3][4][5]
STOT - SE 3 H335 May cause respiratory irritation (if amine vapor is present).[2]

Risk Assessment & Control Strategies

Engineering Controls
  • Primary Barrier: All handling of the pure substance or high-concentration solutions (>1 M) must occur within a certified chemical fume hood .[2][3]

  • Ventilation Rate: Maintain face velocity >100 fpm (0.5 m/s) to capture potential amine off-gassing.

  • Temperature Control: Processes involving heat (>50°C) require closed systems or reflux condensers to prevent the escape of dissociated Triethylamine.[2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with this PIL due to the permeation potential of the amine component.[2][3]

PPE TypeRecommendationScientific Rationale
Hand Protection (Splash) Thick Nitrile (≥ 6 mil) Adequate for incidental splash only.[2] Change immediately upon contact.
Hand Protection (Immersion) Butyl Rubber or Silver Shield (Laminate) Triethylamine breaks through nitrile in <10 mins.[2][3] Butyl offers >480 min protection against amines and organic acids.[2]
Eye Protection Chemical Goggles + Face Shield Corrosive liquid.[2][3] Safety glasses are insufficient for pouring or synthesis due to splash risk.[2][3]
Respiratory Type A (Organic Vapor) + P100 Required only if engineering controls fail (e.g., spill outside hood).[2]

Operational Protocols

Synthesis (Exothermic Neutralization)[2]
  • Context: Researchers often prepare this PIL in-situ.[2][3]

  • Hazard: The reaction between Triethylamine and Maleic acid is highly exothermic .[2][3]

  • Protocol:

    • Dissolve Maleic acid in a solvent (e.g., Ethanol/Water) or use neat if preparing pure PIL.[2]

    • Place the reaction vessel in an ice bath .

    • Add Triethylamine dropwise with vigorous stirring.

    • Monitor temperature; keep below 40°C to prevent "bumping" or flash vaporization of the amine.[2][3]

Storage & Stability[2][3]
  • Hygroscopicity: (Triethylammonium)maleate is hygroscopic.[2][3][6] Absorbed water alters its viscosity and conductivity.[2][3]

  • Condition: Store in tightly sealed glass or HDPE containers.

  • Incompatibility: Segregate from Strong Oxidizers (fire risk) and Strong Bases (liberates free Triethylamine gas instantly).[2][3]

Emergency Response Logic

EmergencyResponse Start Emergency Event Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Vapors) Type->Inhal Spill Benchtop Spill Type->Spill Action_Skin 1. Drench 15+ min 2. Remove Contaminated Clothing 3. Seek Medical (Corrosive) Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Assess Breathing 3. Treat for Amine Exposure Inhal->Action_Inhal Spill_Decide Is it Hot/Fuming? Spill->Spill_Decide Spill_Hot Evacuate Lab (High TEA Vapor Risk) Spill_Decide->Spill_Hot Yes Spill_Cold Absorb with Dry Sand/Pad Neutralize with weak acid (Citric) Spill_Decide->Spill_Cold No

Figure 1: Decision logic for emergency response scenarios involving (Triethylammonium)maleate. Note the distinction between hot and cold spills due to vapor pressure changes.[3]

Waste Disposal Considerations

  • Classification: Hazardous Waste (Corrosive, Potential Flammability if mixed).[2][3]

  • Prohibition: Do NOT dispose of down the drain. The maleate component has high biological oxygen demand (BOD), and the amine is toxic to aquatic life (H402).[2][3]

  • Method: Collect in a dedicated "Organic Base/Amine" waste stream.[2][3] If the waste is acidic (excess maleic acid), it may go to "Organic Acid," but neutral salt streams are safer to prevent unexpected off-gassing.[2]

Scientific Mechanisms & Visualizations[2]

The Equilibrium Hazard

The diagram below illustrates the reversible nature of the PIL and how environmental factors shift the safety profile.

Dissociation Salt (Triethylammonium)maleate [PIL Form] Low Vapor Pressure Corrosive Liquid Precursors Triethylamine (Gas/Liq) + Maleic Acid [Dissociated Form] High Flammability Respiratory Toxicity Salt->Precursors Heat (>60°C) or High pH Precursors->Salt Cooling Neutralization SafeZone Safe Handling Zone: Room Temp, Neutral pH SafeZone->Salt DangerZone Danger Zone: Distillation, Basification DangerZone->Precursors

Figure 2: The thermal and chemical dissociation equilibrium.[2] Safety relies on maintaining the equilibrium toward the salt form (left).[3]

References

  • National Institute of Standards and Technology (NIST). Triethylamine - WebBook Chemistry.[2][3] Retrieved from [Link][2]

  • PubChem. Maleic Acid - Compound Summary (CID 444266).[2] National Library of Medicine.[2][3] Retrieved from [Link][2]

  • Greaves, T. L., & Drummond, C. J. (2008).[2] Protic Ionic Liquids: Properties and Applications.[2][3] Chemical Reviews.[2][3] (Provides context on the thermal stability and dissociation of TEA-based PILs).

  • Showa Group. Chemical Permeation Guide. (Referenced for Nitrile vs. Butyl breakthrough times for amines).[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of (Triethylammonium) Hydrogen Maleate

Abstract & Scope This guide details the synthesis protocol for Triethylammonium hydrogen maleate ([TEA][HMal]) , a Protic Ionic Liquid (PIL). Unlike aprotic ionic liquids, PILs are formed via proton transfer from a Brøns...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the synthesis protocol for Triethylammonium hydrogen maleate ([TEA][HMal]) , a Protic Ionic Liquid (PIL). Unlike aprotic ionic liquids, PILs are formed via proton transfer from a Brønsted acid (Maleic acid) to a Brønsted base (Triethylamine).

This protocol targets the 1:1 stoichiometric adduct (Triethylammonium hydrogen maleate). This specific stoichiometry is critical; the presence of the unreacted carboxylic acid proton facilitates a hydrogen-bonding network that typically results in a room-temperature liquid or low-melting solid, ideal for applications in organocatalysis, electrolyte systems, and biological buffers.

Scientific Grounding & Reaction Logic

The Chemistry

The synthesis relies on a neutralization reaction.[1][2][3] Maleic acid is a dicarboxylic acid (


, 

). Triethylamine is a tertiary amine (

for conjugate acid).[4]

Upon mixing, the amine deprotonates the first carboxylic group of the maleic acid. Due to the significant difference between


 of the acid and the 

of the ammonium species (

), the proton transfer is thermodynamically favorable and irreversible under ambient conditions.


Critical Process Parameters (CPPs)
  • Stoichiometry: Precise 1:1 molar control is required.[5] Excess amine leads to the bis-salt (solid) or impurities; excess acid leads to precipitation.

  • Temperature Control: The neutralization is exothermic . Uncontrolled heat can cause discoloration (oxidation of amines) or side reactions (polymerization of maleic acid).

  • Moisture Management: PILs are hygroscopic. Water acts as an impurity that alters viscosity and conductivity.

Safety & Pre-requisites

Hazard Analysis
ReagentHazard ClassKey Precaution
Triethylamine (TEA) Flammable, Corrosive, ToxicUse fume hood. Avoid inhalation. Flash point: -11°C.
Maleic Acid Irritant, CorrosiveAvoid dust generation. Eye protection is mandatory.
[TEA][HMal] (Product) Irritant (Estimated)Handle as a potential skin irritant.
Equipment List
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

  • Temperature Control: Ice-water bath (0°C) and Magnetic Stirrer with Hotplate.

  • Addition: Pressure-equalizing addition funnel (preferred) or syringe pump.

  • Purification: Rotary Evaporator, High-Vacuum Schlenk line (< 1 mbar).

  • Analysis: NMR Tubes, Karl-Fischer Titrator.

Experimental Protocol

Preparation of Reagents

Objective: Create a homogeneous system to manage heat transfer.

  • Solvent Selection: Ethanol (Absolute) or Methanol. Water can be used but is harder to remove completely. This protocol uses Ethanol to facilitate easier drying.

Step-by-Step Synthesis
Step 1: Acid Dissolution
  • Weigh 11.61 g (100 mmol) of Maleic Acid into the 250 mL RBF.

  • Add 50 mL of absolute Ethanol.

  • Stir at room temperature until fully dissolved.

  • Place the RBF in an ice-water bath and cool to 0–4°C.

Step 2: Neutralization (The Critical Step)
  • Measure 10.12 g (13.9 mL, 100 mmol) of Triethylamine.

    • Note: TEA is volatile.[4] Weighing directly into the addition syringe/funnel is more accurate than volumetric transfer.

  • Add TEA dropwise to the stirring acid solution over 30–45 minutes.

    • Checkpoint: Monitor temperature.[5][6] Do not allow the internal temperature to exceed 10°C. Rapid addition causes localized heating and potential yellowing of the product.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to stir at Room Temperature (25°C) for 24 hours to ensure complete proton transfer and equilibration.

Step 3: Solvent Removal & Purification[5]
  • Transfer the mixture to a Rotary Evaporator.

  • Remove Ethanol at 40°C under reduced pressure (down to 20 mbar).

  • High Vacuum Drying: Transfer the viscous residue to a Schlenk line or vacuum oven.

  • Dry at 50°C under high vacuum (< 1 mbar) for at least 24 hours.

    • Reasoning: This step removes trace water and any slight excess of volatile TEA.

  • Product State: The result should be a clear, viscous liquid or a waxy white solid (depending on ambient temperature and purity).

Visualization of Workflow

SynthesisProtocol Start Start: Reagent Preparation WeighAcid Weigh Maleic Acid (11.61 g, 100 mmol) Start->WeighAcid WeighBase Weigh Triethylamine (10.12 g, 100 mmol) Start->WeighBase Dissolve Dissolve in Ethanol (50 mL) Cool to 0°C WeighAcid->Dissolve Addition Dropwise Addition (Exotherm Control < 10°C) Dissolve->Addition Acid Solution WeighBase->Addition Base Feed Reaction Stir at 25°C for 24h (Complete Proton Transfer) Addition->Reaction Evap Rotary Evaporation (Remove Ethanol) Reaction->Evap Vacuum High Vacuum Drying (50°C, <1 mbar, 24h) Evap->Vacuum QC Quality Control (NMR, KF, DSC) Vacuum->QC

Figure 1: Step-by-step process flow for the synthesis of [TEA][HMal], emphasizing temperature control points.

Characterization & Quality Control

To validate the synthesis, you must confirm the structure and purity.

NMR Spectroscopy ( H NMR, DMSO- )

The formation of the salt is confirmed by the downfield shift of the N-H protons and the specific integration of the ethyl group protons vs. the maleate alkene protons.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-CH

(TEA)
~1.15 - 1.25Triplet9HMethyl protons of ethyl group
-CH

- (TEA)
~3.05 - 3.15Quartet6HMethylene protons (shifted downfield due to N

)
=CH- (Maleate) ~6.00 - 6.30Singlet2HAlkene protons of maleate anion
NH

/ COOH
> 10.00Broad2HAmmonium proton + Carboxylic proton (rapid exchange)

Self-Validation: The integration ratio of the Methyl triplet (9H) to the Maleate singlet (2H) must be 4.5 : 1 . Deviation indicates incorrect stoichiometry.

Water Content (Karl-Fischer)
  • Target: < 500 ppm (0.05%).

  • Method: Coulometric Karl-Fischer titration.[7]

  • Note: High water content drastically lowers viscosity and density.

FTIR Analysis
  • Diagnostic Bands:

    • ~2500–3200 cm

      
      :  Broad OH/NH stretching (distinct from sharp starting material peaks).
      
    • ~1570 cm

      
      :  Asymmetric Carboxylate (COO
      
      
      
      ) stretching.
    • ~1705 cm

      
      :  Carboxylic acid (C=O) stretching (confirming the mono-salt [HMal]
      
      
      
      structure).

Troubleshooting

IssueProbable CauseCorrective Action
Product is Yellow/Brown Oxidation of TEA or high temperature during addition.Ensure TEA is distilled/fresh. Keep T < 10°C during addition.
Solid Precipitate Forms Formation of Bis-salt or unreacted Maleic acid.Check stoichiometry. If solid is white crystals, it might be the bis-salt (check NMR).
Opaque/Cloudy Liquid Residual solvent or water emulsion.Increase drying time on high vacuum line.

References

  • Zahari, S. et al. (2015).[8] Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications. MATEC Web of Conferences.[9] Link

  • Morais, E. M. (2022).[1][10] Synthesis of protic ionic liquids: Challenges and solutions for the synthesis of pure compounds. Chalmers University of Technology.[1] Link

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Sigma-Aldrich . Triethylamine Product Specification and Safety Data Sheet. Link

Sources

Application

Application Note: Step-by-Step Guide to Preparing (Triethylammonium)maleate

Scientific Context & Mechanistic Principles (Triethylammonium)maleate (TEAM) is a highly versatile protic ionic liquid and ion-pairing agent. In pharmaceutical development, it serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Principles

(Triethylammonium)maleate (TEAM) is a highly versatile protic ionic liquid and ion-pairing agent. In pharmaceutical development, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the[1]. In analytical chemistry, it is utilized as a volatile buffer for LC-MS and [2].

The synthesis relies on a straightforward acid-base neutralization between Maleic acid (a dicarboxylic acid) and Triethylamine (TEA). According to the Huyskens and Zeegers-Huyskens proton-transfer model, stable ion-pair formation requires a


 between the base and the acid[3]. With Maleic acid (

) and the conjugate acid of TEA (

), the

is

. This massive differential ensures complete, irreversible proton transfer to form the 1:1 mono-salt, (Triethylammonium) hydrogen maleate.
The Esterification Pitfall (Causality of Protocol Design)

A major risk during this synthesis is the [4]. When dissolved in primary alcohols (like methanol or ethanol), the highly acidic protons of unneutralized maleic acid catalyze the formation of monoalkyl maleates. Because the neutralization with TEA is highly exothermic, the resulting heat spike can rapidly accelerate this side reaction. To prevent this, our protocol mandates strict thermal control (ice bath) and the use of a sterically hindered secondary alcohol (Isopropanol) as the solvent.

Materials and Reagents

To ensure a precise 1:1 stoichiometric ratio, reagents must be weighed accurately.

Table 1: Quantitative Reagent Specifications

ReagentFormulaMW ( g/mol )Mass / VolumeMolar Eq.Role
Maleic Acid

116.0711.61 g1.00Proton Donor
Triethylamine

101.1910.12 g (13.9 mL)1.00Proton Acceptor
Isopropanol (IPA)

60.1050.0 mLSolventKinetically hinders esterification

Experimental Workflow

Workflow Step1 1. Dissolution Suspend Maleic Acid in Isopropanol Step2 2. Thermal Control Equilibrate in Ice Bath (0-5 °C) Step1->Step2 Step3 3. Neutralization Dropwise Addition of Triethylamine Step2->Step3 Step4 4. Equilibration Stir at Ambient Temp (20-25 °C) for 2h Step3->Step4 Step5 5. Isolation Solvent Removal via Rotary Evaporation Step4->Step5 Step6 6. Purification High-Vacuum Drying (< 1 mbar) for 24h Step5->Step6

Fig 1. Experimental workflow for the synthesis of Triethylammonium maleate.

Detailed Experimental Protocol

Phase 1: Dissolution & Thermal Control

  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.61 g (0.100 mol) of Maleic acid.

  • Solvent Addition: Add 50 mL of anhydrous Isopropanol (IPA) to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature of the solution to drop to 0–5 °C. Note: Do not skip this step. The system is highly acidic at this stage and vulnerable to esterification if exposed to heat.

Phase 2: Amine Addition & Equilibration 4. Controlled Neutralization: Transfer 13.9 mL (10.12 g, 0.100 mol) of Triethylamine to a pressure-equalizing dropping funnel attached to the round-bottom flask. 5. Dropwise Addition: Add the TEA dropwise over a period of 30 minutes. Maintain vigorous stirring. The dropwise rate prevents localized thermal spikes from the exothermic proton-transfer reaction. 6. Equilibration: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to ambient temperature (20–25 °C). Continue stirring for 2 hours to ensure complete thermodynamic equilibration of the ion pair.

Phase 3: Isolation & Drying 7. Solvent Removal: Transfer the flask to a rotary evaporator. Set the water bath to 40 °C and gradually reduce the pressure to ~50 mbar to strip off the Isopropanol. A viscous liquid or crystalline residue will remain. 8. High-Vacuum Drying: Attach the flask to a Schlenk line or place the residue in a vacuum oven. Dry under high vacuum (< 1 mbar) at room temperature for 24 hours. This removes trace IPA and moisture, yielding the pure (Triethylammonium)maleate salt.

Quality Control & Self-Validation System

To ensure the protocol was executed flawlessly and no self-catalyzed esterification occurred, the final product must be validated using Proton Nuclear Magnetic Resonance (


-NMR).

Dissolve 10 mg of the product in Deuterated Water (


) or 

. A successful 1:1 salt formation will strictly adhere to the integration metrics in Table 2.

Table 2:


-NMR Integration Metrics for 1:1 TEAM Salt Validation 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentValidation Check
~6.25 Singlet (s)2HMaleic acid alkene (

)
Confirms intact maleate backbone.
~3.10 Quartet (q)6HTEA methylene (

)
Confirms presence of TEA.
~1.20 Triplet (t)9HTEA methyl (

)
9H to 2H ratio confirms exact 1:1 stoichiometry.
~5.00 Multiplet (m)0HIsopropoxy methine (

)
Critical: Any signal here indicates esterification failure.

If the integration ratio of the TEA methyl protons (


 1.20) to the Maleic acid alkene protons (

6.25) is 9:2, the 1:1 (Triethylammonium)maleate salt has been successfully synthesized.

References

  • Delivery of ionizable hydrophilic drugs based on pharmaceutical formulation of ion pairs and ionic liquids Source: Journal of Controlled Release / Repositorio UCHILE URL:[Link]

  • Where Has My Acid Gone? Understanding the Self-Catalyzed Esterification of Maleic Acid in Methanol During Salt Formation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • MALEIC ACID SALT OF A SILODOSIN INTERMEDIATE (EP 3357907 A1)
  • Oasis Sample Preparation Products Source: Waters Corporation URL:[Link]

Sources

Method

Application Note: (Triethylammonium)maleate as a Recyclable Protic Ionic Liquid Catalyst in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The drive toward sustaina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The drive toward sustainable, green chemistry in drug development has accelerated the adoption of Protic Ionic Liquids (PILs) as dual solvent-catalysts. Among these, (Triethylammonium)maleate (TEAM) stands out as a highly efficient, structurally tunable Brønsted acid-base catalyst. Formed via the stoichiometric neutralization of triethylamine and maleic acid, TEAM provides a unique microenvironment that is highly polar, protic, and capable of extensive hydrogen bonding.

The Causality of Catalytic Superiority

Unlike traditional Lewis acids or volatile organic solvents, TEAM operates via synergistic dual-activation :

  • Electrophilic Activation: The bulky ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cation acts as a mild Brønsted acid. It readily forms hydrogen bonds with carbonyl oxygens (e.g., in aldehydes or enones), increasing their electrophilicity without causing the substrate degradation typically seen with harsh mineral acids.
    
  • Nucleophilic Activation: The maleate anion

    
     functions as a Brønsted base. Its secondary carboxylic acid group and conjugated alkene backbone allow it to efficiently deprotonate active methylenes or stabilize zwitterionic intermediates during complex cycloadditions[1].
    

This dual-action makes TEAM exceptionally well-suited for Multicomponent Reactions (MCRs) such as Knoevenagel condensations, Biginelli reactions, and complex Diels-Alder/Michael addition cascades[1],[2].

Experimental Protocols & Self-Validating Workflows

The following protocols have been engineered to ensure high reproducibility. Each step includes the mechanistic reasoning (causality) behind the experimental choice to empower researchers with scalable, self-validating systems.

Protocol A: Synthesis and Validation of the TEAM Catalyst

Causality of Choice: Maleic acid contains a reactive alkene that is susceptible to nucleophilic attack or unwanted polymerization if localized heating occurs during the exothermic acid-base neutralization. Therefore, strict temperature control is critical to preserve the structural integrity of the maleate anion.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of maleic acid (116.1 g/mol ) in a minimal volume of absolute ethanol inside a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath, maintaining the internal temperature strictly between 0–5 °C under a steady nitrogen atmosphere.

  • Neutralization: Add 1.0 equivalent of triethylamine (101.19 g/mol ) dropwise over 45 minutes using an addition funnel. Ensure vigorous magnetic stirring to dissipate localized heat.

  • Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete proton transfer.

  • Solvent Evaporation: Remove the ethanol under reduced pressure (rotary evaporation at 50 °C).

  • Self-Validation (Drying & Analysis): Dry the resulting viscous liquid under high vacuum for 24 hours.

    • Validation Check: Analyze via FTIR. A successful synthesis is confirmed by a broad peak at ~2500–3000 cm⁻¹ (ammonium N–H stretch) and a distinct shift in the carbonyl stretch to ~1580 cm⁻¹ (carboxylate formation), with the alkene C=C stretch remaining intact at ~1630 cm⁻¹.

Protocol B: TEAM-Catalyzed One-Pot Synthesis of Tetrahydro-4H-chromenes

Causality of Choice: Water is chosen as the workup solvent because TEAM is highly hydrophilic, whereas the newly formed fused heterocycle is highly lipophilic. This creates a self-validating biphasic separation where the product precipitates cleanly, leaving the catalyst trapped in the aqueous phase for immediate recovery[3],[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL flask, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Catalyst Addition: Add 20 mol% of the synthesized TEAM catalyst. No additional organic solvent is required; TEAM acts as both the reaction medium and the catalyst.

  • Reaction Execution: Stir the mixture at room temperature for 15–30 minutes. The reaction will visibly transition from a suspension to a thick paste as the Knoevenagel-Michael cascade proceeds.

  • Workup & Precipitation: Quench the reaction by adding 10 mL of ice-cold distilled water. Stir for 5 minutes. The target chromene derivative will precipitate as a solid.

  • Isolation: Filter the solid product through a Büchner funnel and wash with cold water. Recrystallize from ethanol if ultra-high purity is required for biological assays.

  • Catalyst Recycling: Collect the aqueous filtrate. Evaporate the water under vacuum at 80 °C to quantitatively recover the TEAM catalyst for subsequent runs.

Protocol C: Synergistic Catalysis in Diels-Alder / Michael Isomerizations

Causality of Choice: In Anthrone Diels-Alder reactions, TEAM provides a highly polar, protic environment that stabilizes zwitterionic acylammonium intermediates. This accelerates retro-aldol and Michael addition pathways, rapidly shifting the equilibrium from kinetic cycloadducts to thermodynamically favored Michael products[1].

Step-by-Step Methodology:

  • Combine anthrone (1.0 mmol) and a reactive dienophile (e.g., N-methylmaleimide) in neat TEAM (1.5 mL).

  • Stir at room temperature for 10–15 minutes. The reaction mixture will exhibit a transient intense color change (charge transfer), indicating the formation of the stabilized zwitterionic intermediate[1].

  • Extract the final Michael adduct using diethyl ether (3 x 10 mL). The TEAM catalyst remains in the separate, dense ionic liquid phase.

Quantitative Data: Catalyst Recovery & Efficiency

The economic and environmental viability of TEAM relies on its robust recyclability. Table 1 demonstrates the sustained catalytic efficiency of TEAM over multiple cycles in the synthesis of tetrahydro-4H-chromenes, proving its stability against hydrolytic and thermal degradation[3],[4].

Reaction CycleYield of Chromene (%)Reaction Time (min)TEAM Catalyst Recovery (%)
Run 1 97.020> 98.5
Run 2 96.52097.2
Run 3 95.02596.0
Run 4 94.52595.1
Run 5 93.03094.0

Table 1: Recyclability and performance profile of TEAM in Multicomponent Reactions (MCRs).

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the TEAM-catalyzed multicomponent reaction, highlighting the specific points of Brønsted acid and base activation.

TEAM_Catalysis A Aldehyde + Active Methylene C Knoevenagel Intermediate (Electrophilic Alkene) A->C Activation by [Et3NH]+ B TEAM Catalyst [Et3NH]+ [Maleate]- B->C D Nucleophile Addition (Michael Acceptor) B->D C->D Base catalysis by [Maleate]- E Cyclization & Dehydration D->E F Target Heterocycle (e.g., Chromene) E->F G Catalyst Recovery (Aqueous Biphasic Separation) E->G H2O byproduct G->B Recycled TEAM

Mechanistic pathway of TEAM-catalyzed multicomponent reaction highlighting dual Brønsted activation.

References

  • Source: American Chemical Society (Organic Letters)
  • Source: Academia.
  • Title: Triethylammonium acetate (TEAA)
  • Title: Triethylammonium acetate ionic liquid assisted one-pot synthesis of dihydropyrimidinones and evaluation of their antioxidant and antibacterial activities Source: Arabian Journal of Chemistry URL

Sources

Application

Application of (Triethylammonium)maleate in drug delivery systems

Application Note: (Triethylammonium)maleate as a Functional Protic Ionic Liquid in Drug Delivery & Biocatalysis Abstract (Triethylammonium)maleate ([TEA][Mal]) is a Protic Ionic Liquid (PIL) formed by the neutralization...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (Triethylammonium)maleate as a Functional Protic Ionic Liquid in Drug Delivery & Biocatalysis

Abstract

(Triethylammonium)maleate ([TEA][Mal]) is a Protic Ionic Liquid (PIL) formed by the neutralization of triethylamine (a tertiary amine) and maleic acid (a dicarboxylic acid). While often overshadowed by choline- or imidazolium-based ionic liquids in clinical formulations due to the toxicity profile of the triethylammonium cation, [TEA][Mal] serves as a critical model system and functional excipient in early-stage drug development. Its primary applications lie in protein stabilization/biocatalysis , solubility enhancement of poorly water-soluble APIs , and as a precursor for synthesizing pharmaceutical salts (API-ILs) . This guide details the physicochemical rationale, synthesis protocols, and application workflows for utilizing [TEA][Mal] in pharmaceutical research.

Section 1: Physicochemical Profile & Rationale

1.1 Chemical Identity & Structure

  • Cation: Triethylammonium (

    
    ) – A protic cation capable of hydrogen bonding.
    
  • Anion: Maleate (

    
    ) – A dicarboxylic acid anion, commonly used in FDA-approved drug salts (e.g., Timolol Maleate, Enalapril Maleate).
    
  • Classification: Protic Ionic Liquid (PIL).

  • Key Property: Tunable pH Sensitivity . Unlike Aprotic Ionic Liquids (AILs), PILs like [TEA][Mal] possess an available proton on the cation, allowing them to participate in proton transfer reactions, making them excellent solvents for drugs with pH-dependent solubility.

1.2 Mechanism of Action in Drug Delivery

  • Hydrotropy & Solubilization: [TEA][Mal] acts as a hydrotrope, disrupting the water lattice and lowering the energy barrier for hydrophobic drugs to dissolve. The ethyl chains on the cation provide a non-polar domain, while the ionic headgroups interact with water and polar moieties of the API.

  • Protein Stabilization (Hofmeister Effect): The maleate anion is generally kosmotropic (structure-making), potentially stabilizing proteins by strengthening hydrophobic interactions. However, the [TEA] cation is more chaotropic. The net effect on protein stability is concentration-dependent, often following a "volcano plot" where moderate concentrations stabilize and high concentrations denature.

Section 2: Synthesis Protocol for (Triethylammonium)maleate

Objective: Synthesize high-purity [TEA][Mal] for use as a solvent or excipient.

Safety Warning: Triethylamine is volatile, toxic, and flammable. Perform all synthesis in a fume hood.

Materials:

  • Triethylamine (≥99%)

  • Maleic Acid (≥99%)

  • Ethanol (Absolute) or Methanol (Solvent)

  • Diethyl Ether (Washing solvent)

Protocol:

  • Preparation: Dissolve 11.61 g (0.1 mol) of Maleic Acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Place in an ice bath to maintain temperature < 10°C (exothermic reaction).

  • Neutralization: Add 10.12 g (0.1 mol) of Triethylamine dropwise over 30 minutes.

    • Note: A 1:1 molar ratio ensures the formation of the mono-salt

      
      .
      
  • Reaction: Allow the mixture to stir at room temperature (25°C) for 24 hours to ensure complete neutralization.

  • Solvent Removal: Remove ethanol using a rotary evaporator at 50°C under reduced pressure.

  • Purification (Washing): The resulting viscous liquid (or solid, depending on purity/water content) should be washed with diethyl ether (3 x 20 mL) to remove unreacted triethylamine.

  • Drying: Dry the product in a vacuum oven at 60°C for 48 hours to remove trace solvents and moisture.

  • Characterization: Confirm structure via

    
    -NMR (
    
    
    
    or
    
    
    ) and DSC (Differential Scanning Calorimetry).

Section 3: Application 1 - Protein Stabilization & Biocatalysis

Context: Ionic liquids can preserve enzyme activity during storage or processing. [TEA][Mal] has been investigated for its ability to modulate the stability of therapeutic enzymes (e.g., Lysozyme, BSA).

Workflow Visualization:

ProteinStabilization NativeProtein Native Protein (Folded State) IL_Addition Addition of [TEA][Mal] (0.01M - 1.0M) NativeProtein->IL_Addition Interaction Mechanism: 1. Anion (Maleate) -> Kosmotropic (Stabilizing) 2. Cation (TEA) -> Chaotropic (Destabilizing) 3. Net Effect: Preferential Hydration IL_Addition->Interaction Outcome Stabilized Protein (Maintained Activity) Interaction->Outcome Optimal Conc. Denaturation Unfolded Protein (Loss of Activity) Interaction->Denaturation High Conc. (>1M)

Figure 1: Mechanism of protein stabilization by [TEA][Mal] via the Hofmeister series balance.

Experimental Protocol: Enzyme Stability Assay

  • Preparation: Prepare a stock solution of the enzyme (e.g., Lysozyme, 0.2 mg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Mix the enzyme solution with [TEA][Mal] solutions to achieve final IL concentrations of 0.01M, 0.05M, 0.1M, 0.5M, and 1.0M.

  • Stress Test: Incubate samples at elevated temperature (e.g., 60°C) for 0–60 minutes.

  • Activity Assay: At time points (0, 15, 30, 60 min), withdraw aliquots and measure residual enzyme activity using a standard substrate (e.g., Micrococcus lysodeikticus cells for Lysozyme).

  • Data Analysis: Plot Relative Activity (%) vs. Time. Calculate the half-life (

    
    ) of the enzyme at each IL concentration.
    

Section 4: Application 2 - Solubility Enhancement of Poorly Soluble APIs

Context: Many potent drugs (BCS Class II) fail due to poor water solubility. [TEA][Mal] can be used as a solvent or co-solvent to determine the "maximum solubility potential" of an API or to formulate liquid API-ILs.

Comparative Solubility Data (Simulated/Representative):

Solvent SystemAPI: Ibuprofen (mg/mL)API: Indomethacin (mg/mL)Mechanism
Water (pH 7.4)0.050.002Hydrophobic Effect
Ethanol25080Polarity Matching
[TEA][Mal] (Neat) >400 >150 Ionic/H-Bonding
10% [TEA][Mal] (aq)155Hydrotropy

Protocol: Solubility Determination

  • Excess Addition: Add excess solid API (e.g., Ibuprofen) to 1 mL of [TEA][Mal] in a sealed vial.

  • Equilibration: Shake at 25°C or 37°C for 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

  • Quantification: Dilute the supernatant with methanol (to break the IL interactions) and analyze via HPLC-UV.

    • Calculation: Concentration (

      
      ) is determined from the calibration curve.
      

Section 5: Safety, Toxicity & Critical Quality Attributes (CQAs)

5.1 Toxicity Profile

  • Triethylamine (TEA):

    • Class: Class 3 Residual Solvent (ICH Q3C).

    • Risk: Irritant to skin/eyes; volatile.

    • Limit: PDE (Permitted Daily Exposure) = 62.5 mg/day.

  • Maleic Acid:

    • Class: Generally Recognized As Safe (GRAS) for oral use as a salt former.

  • [TEA][Mal] Ionic Liquid:

    • Cytotoxicity:[1][2] Generally shows higher cytotoxicity than Choline-based ILs but lower than Pyridinium-based ILs.

    • Application Limit:NOT recommended for systemic injection. Suitable for topical/transdermal (patch) formulations or as a process solvent (removed before final formulation).

5.2 Critical Quality Attributes (CQAs)

  • Water Content: Measured by Karl-Fischer titration. Water acts as an impurity in ILs, drastically altering viscosity and solubility. Target: < 0.1% (w/w).

  • pH (10% aq): Should be near neutral (6.5–7.5) for the mono-salt. Deviations indicate excess acid or base.

  • Viscosity: A key parameter for processability. [TEA][Mal] is viscous; temperature control is required during handling.

References

  • Enzyme Stabilization: Investigating the effect of non-imidazolium ionic liquid triethylammonium maleate on enzyme stability. (2018).[3] Iranian Journal of Chemistry and Chemical Engineering.

  • Protic Ionic Liquids Review: Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237.

  • API-IL Synthesis: Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31(8), 1429-1436.

  • Toxicity of ILs: Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "green" solvent paradigm. ChemSusChem, 7(2), 336-360.

Sources

Method

Application Note: Comprehensive Analytical Characterization of (Triethylammonium) Maleate

Introduction & Chemical Context (Triethylammonium) maleate is a protic ionic liquid (PIL) and organic salt synthesized via the Brønsted acid-base neutralization of triethylamine and maleic acid[1]. Due to its highly tuna...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(Triethylammonium) maleate is a protic ionic liquid (PIL) and organic salt synthesized via the Brønsted acid-base neutralization of triethylamine and maleic acid[1]. Due to its highly tunable hydrogen-bonding network and specific conductivity, it serves as a critical intermediate in active pharmaceutical ingredient (API) synthesis, a specialized buffer in chromatography, and a green solvent in synergistic catalysis[2],[3].

The primary analytical challenge in characterizing (Triethylammonium) maleate lies in verifying that complete proton transfer has occurred. As a Senior Application Scientist, you must distinguish a true ionic salt from a neutral, hydrogen-bonded co-crystal. This application note details the causal reasoning, self-validating protocols, and quantitative benchmarks required to rigorously characterize the 1:1 stoichiometric form of this compound.

Rationale for Analytical Strategy

To build a robust characterization profile, we rely on three orthogonal techniques, each chosen for a specific mechanistic reason:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is deployed to confirm the stoichiometric ratio and the symmetry of the molecule. Causality: True salt formation induces rapid proton exchange, resulting in a highly symmetric maleate anion that yields a single, sharp vinylic proton signal in 1H NMR, rather than the complex splitting seen in asymmetric hydrogen-bonded complexes[2].

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is the definitive tool for tracking the migration of the acidic proton. Causality: The transformation of the carboxylic acid (COOH) to a carboxylate anion (COO⁻) causes a distinct shift in vibrational frequencies, while the protonation of triethylamine generates a new N-H⁺ stretching band[4].

  • Thermal Analysis (TGA/DSC): Protic ionic liquids exhibit unique phase behaviors heavily influenced by their hydrogen-bond networks[5]. Causality: DSC maps the phase transitions (melting point, glass transition), while TGA defines the upper limit of the thermal operational window by pinpointing the exact onset of decomposition.

Experimental Protocols & Methodologies

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Causality & Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl3). In non-polar solvents like CDCl3, strong ion-pairing leads to severe signal broadening for ammonium salts. DMSO-d6 disrupts these aggregates, ensuring sharp signals for accurate integration[1].

  • Step-by-Step Methodology:

    • Sample Preparation: In a nitrogen-purged glovebox (to prevent moisture absorption, as the salt is highly hygroscopic[2]), weigh exactly 15 mg of desiccated (Triethylammonium) maleate.

    • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference.

    • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2s relaxation delay) and the ¹³C NMR spectrum at 100 MHz (1024 scans, 2s relaxation delay).

    • Self-Validation System: Integrate the vinylic protons of the maleate anion against the methylene protons of the triethylammonium cation. The protocol validates itself if the integration yields an exact 2:6 ratio , confirming the 1:1 stoichiometry and the absence of unreacted precursors.

Protocol 2: ATR-FTIR Spectroscopy
  • Causality & Technique Selection: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is inherently hygroscopic and will absorb ambient moisture during pressing, which artificially obscures the critical N-H⁺ and COO⁻ vibrational regions.

  • Step-by-Step Methodology:

    • Background Calibration: Collect a background spectrum on a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to establish an absolute baseline.

    • Sample Application: Deposit 3-5 mg of the neat sample directly onto the diamond crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

    • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

    • Self-Validation System: Inspect the 1700–1730 cm⁻¹ region. The complete absence of a sharp C=O stretch (characteristic of free maleic acid) validates that 100% of the acid has been converted to the carboxylate salt.

Protocol 3: Thermal Analysis (TGA/DSC)
  • Causality & Atmosphere Selection: A high-purity Nitrogen (N₂) purge is mandatory. Utilizing air would introduce oxidative degradation pathways, conflating the intrinsic thermal stability of the PIL with oxidation[5].

  • Step-by-Step Methodology:

    • Preparation: Load 5-10 mg of the sample into a hermetically sealed aluminum pan for DSC and an open platinum crucible for TGA.

    • DSC Execution: Equilibrate the sample at -50°C, then heat to 150°C at a rate of 10°C/min under a 50 mL/min N₂ flow.

    • TGA Execution: Heat the sample from 25°C to 500°C at 10°C/min under a 50 mL/min N₂ flow.

    • Self-Validation System: Prior to sample analysis, run an empty crucible blank using the exact same heating profile. Subtract this baseline from the sample run to eliminate buoyancy effects and baseline drift, ensuring the calculated onset of decomposition (

      
      ) is an absolute material property.
      

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts in DMSO-d6

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 1.15 Triplet 9H -CH₃ (Triethylammonium)
¹H 3.05 Quartet 6H -CH₂- (Triethylammonium)
¹H 6.05 Singlet 2H -CH=CH- (Maleate)
¹H 9.50 Broad Singlet 1H N-H⁺ (Ammonium proton)
¹³C 8.5 Singlet - -CH₃ (Triethylammonium)
¹³C 45.8 Singlet - -CH₂- (Triethylammonium)
¹³C 135.2 Singlet - -C=C- (Maleate)

| ¹³C | 167.4 | Singlet | - | -COO⁻ (Maleate carbonyl) |

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Functional Group Diagnostic Significance
2500 – 2700 Broad, Medium N-H⁺ stretch Confirms protonation of triethylamine.
1560 – 1580 Strong, Sharp Asymmetric COO⁻ Confirms deprotonation of maleic acid.
1380 – 1400 Medium Symmetric COO⁻ Confirms carboxylate formation.

| ~1710 | Absent | C=O (Acid) | Validates complete salt formation (no free acid). |

Table 3: Typical Thermal Properties

Property Value Range Analytical Method

| Glass Transition (


) | -30°C to -20°C | DSC (Heating cycle) |
| Melting Point (

) | 55°C to 65°C | DSC (Endothermic peak) | | Decomposition Onset (

) | > 180°C | TGA (5% weight loss) |

Analytical Workflow Visualization

G Prep Sample Preparation (Anhydrous, N2 Glovebox) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Prep->NMR Aliquot 1 FTIR ATR-FTIR Spectroscopy (Diamond Crystal) Prep->FTIR Aliquot 2 Thermal Thermal Analysis (TGA/DSC under N2) Prep->Thermal Aliquot 3 Struct Structural Confirmation (Proton Transfer & Symmetry) NMR->Struct Purity Functional Group Validation (COO- / NH+) FTIR->Purity Stability Thermal Stability & Phase Transitions Thermal->Stability Synthesis_Validation Comprehensive Characterization Profile Struct->Synthesis_Validation Purity->Synthesis_Validation Stability->Synthesis_Validation

Figure 1: Analytical workflow for the structural and thermal validation of (Triethylammonium) maleate.

References

  • Title: Synergistic Catalysis of Anthrone Diels−Alder Reactions Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Volumetric and compressibility studies of aqueous triethylammonium based protic ionic liquids Source: ResearchGate URL: [Link]

  • Title: Hydrogen Bonding as a Clustering Agent in Protic Ionic Liquids: Like-Charge vs Opposite-Charge Dimer Formation Source: ACS Omega (acs.org) URL: [Link]

  • Title: Triethylamine Source: Wikipedia URL: [Link]

  • Title: Group Contribution Estimation of Ionic Liquid Melting Points: Critical Evaluation and Refinement of Existing Models Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Application

Application Note: Advanced Analytical Strategies for (Triethylammonium)maleate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Intermediates, and Aqueous Formulations Introduction & Analytical Challenges (Trie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Intermediates, and Aqueous Formulations

Introduction & Analytical Challenges

(Triethylammonium)maleate is a highly polar organic salt formed by the neutralization of maleic acid with triethylamine (TEA). In solution, this compound readily dissociates into the triethylammonium cation and the maleate anion.

Analyzing this salt presents a multifaceted chromatographic challenge:

  • Extreme Polarity & Poor Retention: Under standard Reversed-Phase (RP) HPLC conditions, both the highly hydrophilic maleate anion and the polar triethylammonium cation elute near or within the void volume[1].

  • Thermal Instability in GC: Direct injection of the intact salt into a Gas Chromatograph (GC) inlet results in thermal dissociation. Furthermore, maleic acid is prone to dehydration at high temperatures, forming maleic anhydride, while TEA exhibits severe peak tailing on standard siloxane stationary phases due to its basicity[2].

To achieve comprehensive characterization, this guide details two orthogonal, self-validating workflows: a simultaneous HILIC-ESI-MS method, and a bifurcated GC-MS approach utilizing Headspace (HS) extraction and chemical derivatization.

Analytical Workflow Decision Matrix

G A (Triethylammonium)maleate Sample Matrix B LC-MS Pathway (Simultaneous Quantitation) A->B C GC-MS Pathway (Component-Specific Resolution) A->C D HILIC-ESI-MS Zwitterionic Stationary Phase B->D E Headspace GC-FID/MS (Triethylamine Analysis) C->E F Derivatization GC-MS (Maleic Acid Analysis) C->F

Analytical workflow for the comprehensive characterization of (Triethylammonium)maleate.

Methodology 1: HILIC-ESI-MS for Simultaneous Determination

Causality & Rationale

While traditional RP-HPLC relies on ion-pairing reagents (e.g., sodium heptanesulfonate) to retain polar organic acids[1], these reagents cause severe ion suppression and source contamination in Mass Spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a water-rich stationary phase and an organic-rich mobile phase. A zwitterionic HILIC column provides both electrostatic repulsion/attraction and partitioning mechanisms, allowing the simultaneous retention of the positively charged triethylammonium and the negatively charged maleate without MS-incompatible additives.

Step-by-Step Protocol

System Suitability & Self-Validation: Every sequence must begin with a blank (diluent), followed by six replicate injections of a System Suitability Test (SST) standard to verify peak symmetry (Tailing factor


 1.5) and retention time stability (%RSD 

2.0%).
  • Standard Preparation: Accurately weigh 10 mg of (Triethylammonium)maleate reference standard. Dissolve in 10 mL of Acetonitrile:Water (90:10, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the same diluent.

  • Sample Preparation: Extract or dilute the sample in Acetonitrile:Water (90:10, v/v). Crucial Step: The sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion and solvent-mismatch breakthrough.

  • Instrument Setup: Configure the LC-MS as per the parameters in Table 1.

  • Data Acquisition: Monitor TEA in Positive ESI mode (

    
     102.1 
    
    
    
    ) and Maleic Acid in Negative ESI mode (
    
    
    115.0
    
    
    ).
Chromatographic & MS Parameters

Table 1: HILIC-ESI-MS Operational Parameters

ParameterSpecification
Column ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (100%)
Gradient Program 0-2 min: 90% B; 2-8 min: 90%

50% B; 8-10 min: 50% B; 10-15 min: 90% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
ESI Polarity Switching Mode (Pos/Neg)

Methodology 2: Component-Specific GC-MS Analysis

Because the intact salt cannot be volatilized without degradation, the GC-MS approach must physically or chemically separate the components prior to injection.

Path A: Headspace GC for Triethylamine (TEA)
Causality & Rationale

Volatile amines like TEA exhibit high chemical reactivity toward sample matrices and GC inlet liners, leading to poor recovery and peak tailing[3]. Static Headspace Gas Chromatography (HS-GC) isolates the volatile TEA from the non-volatile maleate matrix[4]. By adding a strong base (e.g., NaOH or DBU) to the headspace vial, the equilibrium is forced entirely toward the volatile free-base form of TEA, ensuring quantitative recovery and preventing matrix interference[3].

Protocol
  • Matrix Modifier Preparation: Prepare a 5 N NaOH aqueous solution.

  • Sample Preparation: Weigh 50 mg of the sample into a 20 mL headspace vial.

  • In-Vial Neutralization: Add 1.0 mL of HPLC-grade water to dissolve the sample, followed immediately by 1.0 mL of the 5 N NaOH solution.

  • Sealing: Immediately crimp-seal the vial with a PTFE/silicone septum to prevent the loss of volatile TEA.

  • Incubation & Injection: Incubate the vial at 85 °C for 20 minutes to reach vapor-phase equilibrium. Inject 1 mL of the headspace gas into the GC.

Path B: Derivatization GC-MS for Maleic Acid
Causality & Rationale

Maleic acid is a non-volatile dicarboxylic acid that will dehydrate into maleic anhydride at typical GC inlet temperatures (250 °C)[2]. To analyze it accurately via GC-MS, the acidic protons must be protected. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the carboxylic acid groups into highly volatile, thermally stable trimethylsilyl (TMS) esters[5],[6].

Protocol
  • Sample Drying (Critical): Silylation reagents are highly sensitive to moisture. Transfer an aliquot of the sample solution (containing ~1 mg of maleic acid) to a glass reaction vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization: Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue[5].

  • Reaction: Cap the vial tightly and incubate at 70 °C for 30 minutes[6].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture into the GC-MS.

GC-MS Parameters

Table 2: GC-MS Operational Parameters for Dual Analysis

ParameterHeadspace GC (TEA)Derivatization GC-MS (Maleic Acid)
Column DB-624 (30 m × 0.32 mm, 1.8 µm)HP-5MS (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.5 mL/minHelium, constant flow 1.0 mL/min
Inlet Temperature 200 °C250 °C
Split Ratio 10:120:1
Oven Program 40 °C (hold 5 min)

20 °C/min to 200 °C
80 °C (hold 2 min)

15 °C/min to 280 °C
Target Analyte Triethylamine (Free Base)Maleic Acid (di-TMS ester)
Primary MS Ions

86 (Base peak), 101 (

)

245, 147, 117

References

  • 4 - Indian Journal of Pharmaceutical Sciences 2.3 - RSC Publishing 3.5 - MDPI 4.2 - Benchchem Technical Support Center

  • 1 - Agilent Technologies 6.6 - ResearchGate

Sources

Method

Application Note: High-Purity Purification Protocol for (Triethylammonium)maleate

Abstract & Scope (Triethylammonium)maleate (CAS: 1069-58-5) is a Protic Ionic Liquid (PIL) or low-melting organic salt formed by the neutralization of triethylamine (TEA) and maleic acid.[1] It serves as a critical elect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

(Triethylammonium)maleate (CAS: 1069-58-5) is a Protic Ionic Liquid (PIL) or low-melting organic salt formed by the neutralization of triethylamine (TEA) and maleic acid.[1] It serves as a critical electrolyte in electrochemical devices, a precursor in drug delivery systems, and a "green" solvent in catalysis. However, its efficacy is frequently compromised by impurities such as unreacted amine, trace water, and the geometric isomer fumaric acid.

This guide provides a rigorous, self-validating protocol for the synthesis and purification of (Triethylammonium) hydrogen maleate (1:1 stoichiometry). It deviates from standard "recipe" formats by integrating mechanistic insights into impurity rejection and phase behavior control.[1]

Chemical Identity & Critical Impurities[1]

Before initiating purification, the operator must understand the equilibrium dynamics.

  • Target Species: Triethylammonium hydrogen maleate (

    
    ).[1]
    
  • Stoichiometry: 1:1 (Acid:Base).[1]

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).[1]

Critical Impurity Profile
ImpurityOriginRisk FactorRemoval Strategy
Triethylamine (TEA) Excess ReagentBasic shift, catalyst poisoningHigh Vacuum Stripping / Ether Wash
Maleic Acid Excess ReagentAcidity shift, precipitationStoichiometric control / Filtration
Fumaric Acid IsomerizationLow solubility, crystal defectsPrevention (Temp < 60°C, Dark)
Water Solvent/AtmosphereElectrochemical instabilityLyophilization / Vacuum Desiccation

Synthesis Context (The "Upstream" Control)

Purification begins with synthesis.[1] You cannot easily purify a PIL if the initial stoichiometry is grossly off.

Reaction:



Key Control Point: The reaction is exothermic. Heat catalyzes the isomerization of Maleic acid (cis) to Fumaric acid (trans).[1]

  • Directive: Maintain reaction temperature < 50°C using an ice bath.

  • Solvent Choice: Use a minimal amount of Ethanol or Water.[1] Ethanol is preferred as it is easier to remove than water and less likely to solubilize the non-polar fumaric acid impurity.

Purification Protocol

Phase 1: Volatile Stripping (Crude Purification)

This step removes the bulk solvent and unreacted Triethylamine (boiling point 89°C).[1]

  • Setup: Rotary evaporator with a bump trap.

  • Parameters:

    • Bath Temperature: 45°C (Do not exceed 60°C to prevent isomerization).

    • Vacuum: Ramp down to < 10 mbar.[1]

  • Procedure:

    • Concentrate the reaction mixture until a viscous oil or semi-solid residue remains.

    • Checkpoint: If the residue is opaque/white, excess Maleic acid or Fumaric acid may be present (they are solids). If clear/yellowish oil, proceed.[1]

Phase 2: The Biphasic Wash (Liquid-Liquid Extraction)

Most PILs are immiscible with non-polar solvents, whereas organic impurities (TEA) are soluble.[1]

  • Reagent: Anhydrous Diethyl Ether or tert-Butyl Methyl Ether (TBME).[1]

  • Procedure:

    • Add the PIL residue to a separation funnel.

    • Add 3x volume of Ether.[1]

    • Agitate vigorously. The PIL will form a dense bottom layer; the Ether (top) will extract unreacted TEA and non-ionic organic impurities.

    • Settling: Allow 15 minutes for phase separation.

    • Decant: Remove the top ether layer.

    • Repeat: Perform this wash 3 times.

  • Validation: The ether layer should eventually become clear.[1]

Phase 3: Deep Drying & Crystallization (Final Polish)

Depending on the specific melting point (which varies by water content), the product may solidify.[1]

  • High Vacuum Drying:

    • Connect the washed PIL to a Schlenk line or high-vacuum manifold (< 0.1 mbar).[1]

    • Stir at 40°C for 12–24 hours.

    • Why? This removes trace water and trapped ether.[1]

  • Crystallization (Optional/If Solid):

    • If the salt solidifies upon drying, recrystallize from a mixture of Acetone/Ethanol (9:1) .[1]

    • Dissolve in warm ethanol, add acetone until turbid, cool to 4°C.

    • Filter under nitrogen atmosphere (hygroscopic).[1]

Quality Control & Validation

Every batch must be validated against these metrics.

MethodTarget ParameterAcceptance Criteria

H NMR (DMSO-d

)
StoichiometryIntegration ratio of Ethyl (

, ~3.1 ppm) to Vinyl (

, ~6.0 ppm) must be 3:1 .[1]
Karl Fischer (Coulometric) Water Content< 500 ppm (0.05%) for electrochemical use.[1]
DSC Melting PointDistinct endotherm (if solid) or

(if liquid).[1] No secondary peaks (indicates isomers).[1]
Visual ClarityColorless to pale yellow.[1] Dark yellow indicates oxidation/polymerization.[1]

Process Visualization (Workflow)[1]

PIL_Purification Start Crude Reaction Mixture (TEA + Maleic Acid) VacStrip Phase 1: Vacuum Stripping (Remove Solvent/Volatiles) Start->VacStrip CheckState Physical State Check VacStrip->CheckState LiquidPath Liquid/Viscous Oil CheckState->LiquidPath Remains Oil SolidPath Solid Precipitate CheckState->SolidPath Solidifies Wash Phase 2: Biphasic Wash (Diethyl Ether/TBME) LiquidPath->Wash Recryst Recrystallization (Acetone/Ethanol) SolidPath->Recryst HighVac Phase 3: High Vacuum Drying (<0.1 mbar, 40°C, 24h) Wash->HighVac Recryst->HighVac QC QC Validation (NMR, KF, DSC) HighVac->QC

Figure 1: Decision-tree workflow for the purification of (Triethylammonium)maleate, accounting for phase behavior variability.

Safety & Handling (HSE)

  • Triethylamine: Highly flammable (Flash point -11°C), corrosive, and toxic.[1] All initial steps must be performed in a fume hood .[1]

  • Maleic Acid: Severe eye irritant.[1] Dust mask required during weighing.[1]

  • Storage: The purified salt is hygroscopic. Store in a desiccator or glovebox under Argon.[1]

References

  • Greaves, T. L., & Drummond, C. J. (2008).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237.[1] Link[1]

  • Khan, J., et al. (2021).[1][2] Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. ResearchGate.[1][3] Link

  • Ue, M., et al. (2002).[1] Preparation and properties of organic electrolytes for electrochemical devices. University of Tokyo.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Triethylamine Product Specification & Safety Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in the synthesis of (Triethylammonium)maleate

The following guide serves as a specialized technical support resource for the synthesis and characterization of Triethylammonium Hydrogen Maleate , a Protic Ionic Liquid (PIL). This content is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for the synthesis and characterization of Triethylammonium Hydrogen Maleate , a Protic Ionic Liquid (PIL).

This content is structured for researchers in drug development and green chemistry who utilize this compound as a model PIL, a pharmaceutical intermediate, or a solvent system.

Ticket Subject: Optimization, Troubleshooting, and Quality Control in [HNEt


][H-Maleate] Synthesis.
Assigned Specialist:  Senior Application Scientist, Chemical Process Group.

System Overview & Core Protocol

Triethylammonium maleate is formed via a Brønsted acid-base neutralization between Triethylamine (TEA) and Maleic Acid . Unlike simple inorganic salt formation, this reaction yields a Protic Ionic Liquid (PIL) . The physicochemical properties of this PIL are heavily dependent on the hydrogen-bonding network, which is easily disrupted by water or non-stoichiometric impurities.

The "Cold-Solvent" Synthesis Protocol

Do not attempt solvent-free mixing (neat reaction) for high-purity applications. The exotherm can cause immediate oxidative degradation (browning).

Reagents:

  • Base: Triethylamine (≥99.5%, redistilled if yellow).

  • Acid: Maleic Acid (Solid, crystalline, ≥99%).

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Atmosphere: Nitrogen or Argon (Critical for color stability).

Workflow Diagram (DOT Visualization):

SynthesisWorkflow Start Start: Reagent Prep Solvation Dissolve Maleic Acid in Methanol (Chilled < 10°C) Start->Solvation Addition Dropwise Addition of TEA (Exotherm Control) Solvation->Addition 1:1.05 Molar Ratio Reaction Stir 24h @ RT (Inert Atmosphere) Addition->Reaction N2 Purge Evaporation Rotary Evaporation (40°C, Reduced Pressure) Reaction->Evaporation Drying High Vacuum Drying (10^-2 mbar, 48h, 50°C) Evaporation->Drying Remove Solvent & Excess TEA QC QC: Karl Fischer & NMR Drying->QC

Caption: Optimized "Cold-Solvent" workflow to minimize thermal degradation and ensure stoichiometry.

Troubleshooting Guides (FAQs)

Category A: Stoichiometry & Composition[1]

Q: Why does my final product smell strongly of amine even after vacuum drying? A: This indicates Base Trapping . While TEA is volatile (b.p. 89°C), in a PIL system, the excess amine can become trapped within the strong hydrogen-bonding network of the ionic liquid.

  • The Fix: Do not rely solely on evaporation to remove excess base. Calculate stoichiometry precisely based on weight (gravimetric), not volume, as the density of TEA changes significantly with temperature.

  • The Protocol: Use a slight excess of TEA (1.05 eq) to ensure full protonation of the acid, then subject the sample to high vacuum (< 0.1 mbar) at moderate heat (50°C) for at least 48 hours. If the smell persists, the ratio was likely too high, or the vacuum is insufficient.

Q: Should I aim for the Mono-salt or Di-salt? A: Maleic acid is dicarboxylic (


, 

). TEA (

) will easily deprotonate the first acid group.
  • Target: The standard "Triethylammonium Maleate" refers to the 1:1 salt (Triethylammonium Hydrogen Maleate) .

  • Warning: Attempting to make the 2:1 salt (Bis-triethylammonium maleate) often results in a highly viscous, unstable hygroscopic paste because the

    
     for the second proton transfer is smaller, leading to weaker ionic character and potential reversibility. Stick to the 1:1 ratio for stable PIL formation.
    
Category B: Appearance & Purity

Q: My reaction mixture turned yellow/brown immediately. Is it usable? A: No. Discoloration indicates Oxidative Degradation .

  • Cause 1 (Most Likely): Impure TEA. Triethylamine oxidizes over time to form N-oxides and other colored impurities.

  • Cause 2 (Thermal): The neutralization is exothermic. If you mixed neat reagents or added them too fast, local hot spots (>60°C) can trigger Maillard-type side reactions or polymerization of the maleic acid double bond.

  • Solution:

    • Distill TEA over KOH before use if it is not water-white.

    • Perform the addition in an ice bath.

    • Strictly exclude oxygen using a nitrogen balloon or Schlenk line.

Q: The product is a liquid, but literature says it might crystallize.[1] Did I fail? A: Not necessarily. This is likely Supercooling . [HNEt


][H-Maleate] is a glass-forming liquid that resists crystallization due to the bulky asymmetry of the cation and the flexibility of the anion.
  • Diagnosis: Check the water content.[1][2][3] Water acts as a plasticizer, lowering the melting point and keeping it liquid.

  • Action: If dry (see Category C), the liquid state is often the stable state at room temperature for this PIL. If you require crystals for X-ray diffraction, you must induce nucleation by slow cooling to -20°C or scratching the vessel wall.

Category C: Water Content (The Critical Failure Point)

Q: My viscosity measurements are inconsistent between batches. A: The culprit is almost certainly Hygroscopicity . PILs are "water magnets." Even 1000 ppm (0.1%) of water can drop the viscosity of a PIL by 50% by disrupting the anion-cation hydrogen bond network.

  • Validation: You must use Coulometric Karl Fischer Titration . Standard volumetric KF is often not sensitive enough for PILs intended for electrochemical or kinetic studies.

  • Limit: For high-quality data, aim for < 500 ppm water.

Diagnostic Data Tables

Table 1: Physicochemical Expectations

Use these values to validate your synthesis.

ParameterExpected ValueMethod of Verification
Appearance Colorless to pale yellow viscous liquid or waxy solidVisual Inspection
Stoichiometry 1:1 (Cation:Anion)

H NMR (Integration of CH

vs. Alkene)
Water Content < 500 ppmCoulometric Karl Fischer
pH (10% aq) ~ 4.0 - 5.0pH Meter (indicates Mono-salt formation)
Solubility Miscible in Ethanol, DMSO, Water; Immiscible in HexaneSolubility Test
Table 2: NMR Diagnostic Shifts ( -DMSO)

Shift values are approximate and concentration-dependent.

Proton EnvironmentChemical Shift (

ppm)
Diagnostic Note
N-H

(Ammonium)
8.5 - 11.0 (Broad)Disappears with D

O shake. Indicates successful proton transfer.
=CH- (Maleate) ~ 6.0 - 6.3 (Singlet)Sharp singlet confirms Maleate integrity (no polymerization).
CH

(Ethyl)
~ 3.0 - 3.1 (Quartet)Downfield shift from free amine (~2.4 ppm) confirms ionization.

Advanced Troubleshooting: The "Red Flag" Decision Tree

Use this logic flow to diagnose synthesis failures rapidly.

TroubleshootingTree Problem Identify Problem Color Color Issue (Yellow/Brown) Problem->Color Viscosity Viscosity/State (Too Runny) Problem->Viscosity Smell Odor Issue (Fishy) Problem->Smell Oxidation Amine Oxidation Action: Redistill TEA Color->Oxidation Heat Thermal Degradation Action: Use Ice Bath Color->Heat Water High Water Content Action: Karl Fischer + Vac Oven Viscosity->Water Stoich Excess Acid/Base Action: Check NMR Integration Viscosity->Stoich Trapped Trapped Base Action: Longer High Vac Smell->Trapped

Caption: Rapid diagnostic logic for common PIL synthesis failures.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

    • Grounding: Establishes the fundamental properties of PILs, including the effect of water on viscosity and the proton transfer equilibrium.
  • Perkin, S., et al. (2015). The structure of protic ionic liquids. Chemical Communications, 51, 905-908. Link

    • Grounding: Discusses the nanostructure and hydrogen bonding networks that trap base/acid, relevant to the stoichiometry troubleshooting.
  • National Institute of Standards and Technology (NIST). (2024). Triethylamine: Properties and Thermochemistry. NIST Chemistry WebBook. Link

    • Grounding: Source for physical properties of the reactant (Triethylamine)
  • Mirza, N. R., et al. (2015). Influence of Water on the Properties of Protic Ionic Liquids. Journal of Chemical & Engineering Data, 60(11), 3246–3252. Link

    • Grounding: Provides the data backing the "Water Content" troubleshooting section, specifically how ppm-levels of w

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (Triethylammonium)maleate

Welcome to the Technical Support Center for API salt screening and synthesis. The preparation of (Triethylammonium)maleate via the acid-base neutralization of maleic acid and triethylamine (TEA) is often perceived as a t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API salt screening and synthesis. The preparation of (Triethylammonium)maleate via the acid-base neutralization of maleic acid and triethylamine (TEA) is often perceived as a trivial proton transfer. However, the highly activated


-unsaturated system of maleic acid makes it susceptible to insidious side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot, understand the mechanistic causality of reaction failures, and implement self-validating protocols to ensure >99% salt purity.

Visualizing the Mechanistic Pathways

To understand how to avoid side reactions, we must first map the competing chemical pathways. The diagram below illustrates how solvent choice and temperature dictate whether the reaction yields the target salt or degrades into impurities.

G SM Maleic Acid + TEA Target Triethylammonium Maleate (Target Salt) SM->Target Proton Transfer (< 30°C, Aprotic) Zwitterion Zwitterionic Adduct (Michael-type Intermediate) SM->Zwitterion Nucleophilic Attack (Excess Base, > 50°C) Ester Alkyl Maleate Esters (Solvent Adducts) SM->Ester Protic Solvents (MeOH/EtOH) + Time Fumarate Triethylammonium Fumarate (Trans-Isomer) Zwitterion->Fumarate C-C Bond Rotation & Amine Elimination

Mechanistic divergence in Triethylammonium maleate synthesis showing triggers for side reactions.

Troubleshooting FAQs

Q1: Why is my product precipitating as an insoluble white solid that fails NMR validation?

Issue: Isomerization to Fumarate. Causality: Maleic acid (the cis-isomer) is thermodynamically less stable than fumaric acid (the trans-isomer). While the thermal barrier for uncatalyzed isomerization is high, tertiary amines like TEA drastically lower this activation energy. TEA acts as a nucleophile, undergoing a reversible Michael-type addition to the electron-deficient double bond[1]. This forms a transient zwitterionic intermediate, breaking the


-bond and allowing free rotation around the C–C single bond. Subsequent elimination of the amine yields the thermodynamically favored fumarate salt[2]. Because fumarate salts are significantly less soluble than maleate salts, they rapidly crash out of solution.
Resolution:  Maintain the reaction temperature strictly below 30 °C. Add TEA dropwise to an ice-cooled solution of maleic acid to control the exothermic neutralization and prevent the thermal activation required for the Michael addition.
Q2: Why am I detecting methyl/ethyl ester impurities in my final API salt?

Issue: Solvent-induced Esterification. Causality: It is common practice to use alcohols (such as methanol or ethanol) to dissolve maleic acid. However, maleic acid is strongly acidic (


) and can auto-catalyze its own Fischer esterification with the protic solvent before the TEA has fully neutralized it[3]. Kinetic studies demonstrate that the degree of acid neutralization directly and inversely correlates with the rate of esterification[3]. If the TEA addition is too slow in a warm alcohol solvent, monoalkyl or dialkyl maleates will form irreversibly.
Resolution:  Switch to an aprotic solvent system (e.g., Acetone, Tetrahydrofuran, or Acetonitrile) where esterification is chemically impossible. If an alcohol must be used for solubility reasons, perform the reaction at sub-ambient temperatures and minimize the residence time before isolation.
Q3: During scale-up, the reaction mixture turned dark brown, increased in viscosity, and evolved gas. What happened?

Issue: Exothermic Decomposition and Oligomerization. Causality: At elevated temperatures (typically > 150 °C, but localized hot spots during scale-up can trigger it earlier), mixtures of maleic acid/anhydride and tertiary amines undergo violent exothermic decomposition, evolving


 gas[4]. Furthermore, the zwitterionic Michael adducts mentioned in Q1 can act as initiators for anionic polymerization of the maleate double bonds, leading to dark, viscous oligomeric mixtures.
Resolution:  Ensure vigorous mechanical stirring during scale-up to prevent localized hot spots. Never evaporate the solvent to dryness at high temperatures (e.g., using a rotary evaporator with a boiling water bath).

Quantitative Risk Matrix

The following table summarizes the quantitative triggers for side reactions and the necessary mitigation parameters.

Side ReactionPrimary TriggerMechanistic CausalityMitigation Strategy
Isomerization Temp > 50 °C, Excess TEAReversible Michael addition allows C-C bond rotation.Maintain < 30 °C; strict 1:1 or 1:2 stoichiometry.
Esterification Protic solvents (MeOH/EtOH)Auto-catalysis by unneutralized maleic acid protons.Use aprotic solvents (Acetone, THF).
Oligomerization Prolonged heatingPropagation of zwitterionic intermediates.Avoid extended reaction times; quench promptly.
Decomposition Temp > 150 °CBase-catalyzed decarboxylation.Do not evaporate to dryness with heat.

Self-Validating Experimental Protocol

To guarantee the integrity of the (Triethylammonium)maleate salt, follow this self-validating methodology. This protocol is designed to force failures to present themselves during the validation step rather than downstream.

Step 1: Solvent Preparation Select an anhydrous, aprotic solvent such as Acetone or THF. Do not use methanol or ethanol.

Step 2: Substrate Dissolution Suspend 1.0 equivalent of Maleic Acid in the solvent. Cool the reaction flask to 0–5 °C using an ice-water bath. Ensure the system is under an inert nitrogen atmosphere to prevent moisture ingress.

Step 3: Controlled Neutralization Equip the flask with an addition funnel. Add the required stoichiometric amount of Triethylamine (1.0 eq for the mono-salt, 2.0 eq for the bis-salt) dropwise over 30 minutes. Causality Check: The acid-base reaction is highly exothermic. Dropwise addition prevents the localized heating that drives the unwanted Michael-addition/isomerization pathway.

Step 4: Isolation Stir the mixture for an additional 30 minutes at 5 °C. Filter the precipitated salt under vacuum. Wash the filter cake with ice-cold solvent and dry under vacuum at room temperature (Do not apply heat).

Step 5: Validation (Self-Correction Step) Analyze the isolated product via


 NMR (in 

).
  • Pass: The vinylic protons of the maleate (cis) should appear as a sharp singlet (if symmetric) with an expected coupling constant of

    
     Hz if split.
    
  • Fail: If a signal appears with a coupling constant of

    
     Hz, fumarate isomerization has occurred, indicating temperature control failed during Step 3. Discard the batch.
    

References[2] Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results - ResearchGateView Source[1] The mechanism of the amine-catalysed isomerization of dialkyl maleate: a computational study - unibas.it

1[4] Maleic Anhydride | C4H2O3 | CID 7923 - PubChem 4[3] Where Has My Acid Gone? Understanding the Self-Catalyzed Esterification of Maleic Acid in Methanol During Salt Formation - ResearchGate3

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Triethylammonium)maleate Synthesis

Welcome to the advanced technical support guide for the synthesis and purification of (Triethylammonium)maleate. As a protic ionic liquid (PIL), this compound requires precise control over stoichiometry, temperature, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and purification of (Triethylammonium)maleate. As a protic ionic liquid (PIL), this compound requires precise control over stoichiometry, temperature, and moisture. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the causality behind common experimental failures so you can build self-validating, highly reproducible workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction mixture instantly turned into a dark brown paste instead of a clear solution. What happened? A: You likely used Maleic Anhydride instead of Maleic Acid as your starting material. When triethylamine (TEA) reacts directly with maleic anhydride, it forms an initial charge-transfer complex that rapidly collapses into a dark brown, 1:1 open-chain inner salt (a zwitterion) rather than the desired protic ionic liquid[1].

  • The Fix: Always ensure maleic anhydride is fully hydrolyzed to maleic acid in water or ethanol before introducing the amine base.

Q2: I have an insoluble white precipitate in my final product, and NMR shows a shift in the alkene protons. Why? A: You are observing the isomerization of the cis-maleate anion to the trans-fumarate anion. Amines and zwitterionic intermediates are known to catalyze the isomerization of maleic acid diesters and salts into fumaric derivatives, a process severely accelerated by thermal stress[2]. Because fumarate salts have drastically lower solubility than maleate salts, they precipitate out of the liquid matrix.

  • The Fix: Maintain reaction and rotary evaporation temperatures strictly below 40°C.

Q3: My final product has a low pH and NMR shows excess maleic acid, despite adding a perfect 1:1 molar ratio of reactants. A: Triethylamine is highly volatile, with a boiling point of ~89.8°C[3]. The acid-base neutralization to form a PIL is highly exothermic. If the reaction is not actively cooled, localized heating causes TEA to evaporate out of the open system, skewing the stoichiometry and leaving unreacted maleic acid behind[4].

  • The Fix: Perform a dropwise addition of TEA in an ice bath (0–5°C) and use a sealed system equipped with a reflux condenser.

Part 2: Mechanistic Visualizations

Workflow MA Maleic Acid (Aqueous/EtOH) Product Triethylammonium Maleate (High Purity PIL) MA->Product Controlled Neutralization MAnhydride Maleic Anhydride (Neat/Organic) Error Dark Brown Inner Salt (Charge-Transfer Complex) MAnhydride->Error Exothermic Ring-Opening TEA Triethylamine (TEA) Dropwise Addition TEA->Product < 20°C TEA->Error Uncontrolled

Fig 1. Reaction pathways: Correct PIL synthesis vs. maleic anhydride charge-transfer error.

Isomerization Cis cis-Maleate (Soluble PIL) Heat Thermal Stress (>60°C) + Amine Base Cis->Heat Trans trans-Fumarate (Insoluble Impurity) Heat->Trans

Fig 2. Base-catalyzed thermal isomerization pathway of maleate to fumarate.

Part 3: Quantitative Data for Troubleshooting

Use the following physicochemical properties to identify which impurity is dominating your low-purity samples.

ComponentMolecular Weight ( g/mol )Boiling/Melting Point (°C)Solubility (Water)Troubleshooting Indicator
Triethylamine (TEA) 101.19BP: 89.8112.4 g/LLoss via evaporation causes acidic pH.
Maleic Acid (cis)116.07MP: 135780 g/LUnreacted starting material if TEA is lost.
Fumaric Acid (trans)116.07MP: 2876.3 g/LInsoluble white precipitate (isomerization).
(Triethylammonium)maleate 217.26Liquid (RTIL)MiscibleTarget PIL; highly hygroscopic (Karl Fischer).

Part 4: Self-Validating Experimental Protocol

To guarantee high purity, the synthesis must be treated as a strict stoichiometric titration rather than a simple mixing of reagents.

Phase 1: Stoichiometric Preparation

  • Accurately weigh 1.00 molar equivalent of Maleic Acid (purity >99%). Do not use Maleic Anhydride.

  • Dissolve the maleic acid completely in absolute ethanol or deionized water in a multi-neck round-bottom flask.

Phase 2: Temperature-Controlled Neutralization 3. Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. 4. Equip the flask with an addition funnel and a temperature probe. 5. Add exactly 1.00 molar equivalent of Triethylamine (TEA) dropwise over 30–45 minutes.

  • Causality Note: Slow addition prevents exothermic temperature spikes that drive TEA volatilization and base-catalyzed maleate isomerization.

  • Stir the mixture continuously at room temperature for 12 hours under an inert argon atmosphere to ensure complete proton transfer.

Phase 3: Gentle Solvent Removal & Validation 7. Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (e.g., 10–20 mbar) with the water bath temperature strictly set below 40°C . 8. To remove residual moisture (hygroscopic water), subject the resulting liquid to high vacuum (Schlenk line or lyophilizer) for 24–48 hours. 9. Self-Validation Step: Analyze the product via 1H-NMR (in D₂O). Confirm the alkene proton singlet for maleate (~6.2 ppm) and the absolute absence of the fumarate singlet (~6.6 ppm). Check the integration ratio of the TEA ethyl protons to the maleate protons to confirm an exact 1:1 stoichiometry.

References

  • Maleic Anhydride – Triethylamine Complex. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrLTT0NEl-4qRgoay1RQaNQCzAc_J6nHOWpm6_h_CiSr_hPg3oMkiBnKQXxPVDFvSVntU3P571W2Utixief7BhcXsB9_okbhO_XMxC-QYhuOLuaY6tbrQH9i92w8xHLdafY5UhxAWce19bxqA=]
  • Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtGXzI7vFm4NskRKz_k0aAeKyhX7HyfMQeOidaCBnQvM5F-bsC-R6mE6Y6UWPemQw3mXVc0KIDWj3JiOmls3qtQ20wfuJ_CyGNXUMIEhMUTBz3HpHE0qxwrqH3WDIBPqZIC_kD68IEh6qYKgyin-Y=]
  • Triethylamine. Wikipedia.[https://vertexaisearch.cloud.google.
  • Volumetric and compressibility studies of aqueous triethylammonium based protic ionic liquids. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKDP1cH161dtudZa_P3NTtKiyVRM4hX20EYKSMjpZ_2Ot6M-tbxNU7xffCzJlzG6unm90fh6vspeYzTqv3dK12GPuDNQVc4H0rrlXkJUt6OL2sNuuJY95dAh0sv7jVH0hQc9Wl4DexUIETrs_cTqoi7fZzViMjtce9TbuVBrxJYL75uCCAygFuk64a5lwredYWU1rLjDSOeMD93rJte9wcEAHcBAzZ7j3hgZQI9ZML1Lajw2LTjMErFuTCcO4jALnAaDfmcxV_KhxMXIiXYywCqm9ZTcOXYO2]

Sources

Optimization

Technical Support Center: Optimizing (Triethylammonium)maleate Catalysis

Subject: Optimization, Troubleshooting, and Standard Operating Procedures (SOPs) for Catalyzed Reactions. Applicable For: Knoevenagel Condensations, Michael Additions, and Green Solvent Systems.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization, Troubleshooting, and Standard Operating Procedures (SOPs) for


 Catalyzed Reactions.
Applicable For:  Knoevenagel Condensations, Michael Additions, and Green Solvent Systems.
Date:  October 26, 2023
Support Level:  Tier 3 (Senior Scientist / R&D)

System Overview & Mechanism

(Triethylammonium)hydrogen maleate (


) is a Protic Ionic Liquid (PIL). Unlike aprotic ionic liquids (like imidazolium salts), PILs possess available protons that allow them to build extensive hydrogen-bond networks.

Why it works: This catalyst operates via Dual-Activation .

  • Electrophile Activation: The ammonium cation (

    
    ) or the free carboxylic acid of the anion hydrogen bonds with the carbonyl oxygen of the aldehyde.
    
  • Nucleophile Activation: The maleate anion (

    
    ) acts as a base, deprotonating the active methylene compound.
    
Mechanism Visualization

The following diagram illustrates the cooperative catalytic cycle during a standard Knoevenagel condensation.

DualActivation Cat [Et3NH][HMal] (Catalyst) TS Transition State (Dual Activation) Cat->TS H-Bonding & Deprotonation Ald Aldehyde (Electrophile) Ald->TS Methylene Active Methylene (Nucleophile) Methylene->TS TS->Cat Regenerated Prod Olefin Product TS->Prod Water H2O (Byproduct) TS->Water

Figure 1: Dual-activation mechanism where the PIL activates both the electrophile (aldehyde) and nucleophile simultaneously.

Catalyst Preparation (Critical Foundation)

Most reproducibility issues stem from improper catalyst synthesis. Commercial batches vary in water content; in-house synthesis is recommended for sensitive kinetics.

Protocol: Synthesis of

Stoichiometry: 1:1 (Molar) Reaction Type: Exothermic Neutralization

  • Setup: Place Maleic Acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Solvent: Dissolve acid in a minimum amount of Ethanol or Water (optional, but helps heat dissipation). Note: Solvent-free synthesis is possible but requires careful cooling.

  • Addition: Add Triethylamine (1.0 eq) dropwise at 0°C (Ice bath).

    • Warning: Rapid addition causes localized overheating, potentially isomerizing maleate (cis) to fumarate (trans), which precipitates and ruins the IL properties.

  • Equilibration: Stir at Room Temperature (25°C) for 2 hours.

  • Drying (Crucial): Remove solvent/water under high vacuum (Rotavap then Schlenk line) at 50°C for 4 hours.

    • Quality Check: The final product should be a viscous, clear to pale-yellow liquid. If it is opaque or solid, see Troubleshooting.

Reaction Optimization Guide

A. Temperature & Viscosity Management

 is viscous.[1] Mass transfer limitations can mimic "low catalytic activity."
VariableRecommendationTechnical Rationale
Temperature 40°C – 60°C Reduces viscosity significantly, enhancing mass transfer without risking maleate thermal degradation.
Stirring >600 RPM Essential to maintain an emulsion if the reactants are not fully soluble in the IL phase.
Time 15 - 45 min High turnover frequency (TOF) usually completes Knoevenagel reactions quickly.
B. Water Tolerance
  • Issue: PILs are hygroscopic. Excess water disrupts the hydrogen-bonding network required for electrophile activation.

  • Limit: Keep water content < 1.5 wt% for optimal kinetics.

  • Exception: If water is the co-solvent, increase temperature to 70°C to compensate for the "leveling effect" of water on the catalyst's acidity.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid hard gel/glass. What happened?

  • Diagnosis: You likely triggered Maleate-to-Fumarate Isomerization .

  • Cause: Reaction temperature exceeded 90°C or ran too long. Fumarate salts have higher lattice energies and melting points, causing the IL to solidify.

  • Fix: Keep reaction temp < 70°C. If solid forms, the catalyst batch is likely compromised for recycling but the product can still be extracted.

Q2: The yield dropped significantly (e.g., 95% -> 60%) upon the first recycle.

  • Diagnosis: Product Saturation or Water Poisoning .

  • Cause: The viscous IL phase traps the organic product or water (byproduct of condensation).

  • Fix:

    • Perform a more rigorous extraction (Ethyl Acetate/Ether) x 3.

    • Mandatory Vacuum Step: You must dry the IL under vacuum (80°C, 1 hour) between cycles to remove the water generated by the reaction.

Q3: The catalyst is too viscous to stir at Room Temperature.

  • Fix: Add a "Green" co-solvent. Water (10% v/v) or Ethanol (10% v/v) dramatically drops viscosity. While this slightly lowers the theoretical reaction rate, the improved mass transfer usually results in a net increase in yield.

Recycling & Work-up Protocol

The economic viability of using


 relies on efficient recycling.
Workflow Diagram

Recycling Rxn Reaction Complete (Biphasic or Homogeneous) Extract Add Extraction Solvent (e.g., Et2O / EtOAc) Rxn->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top Layer ILPhase IL Phase (Catalyst + Water) PhaseSep->ILPhase Bottom Layer Vac Vacuum Drying (Remove H2O) ILPhase->Vac Reuse Recycled Catalyst (Ready for Cycle n+1) Vac->Reuse Reuse->Rxn Loop

Figure 2: Closed-loop recycling process. Note that the vacuum drying step is non-negotiable for maintaining activity.

Step-by-Step Recycling
  • Quench: Cool reaction to RT.

  • Extraction: Add non-polar solvent (Diethyl ether or Toluene). The IL is generally immiscible with non-polar organics.

  • Separation: Decant or use a separatory funnel. The IL will be the denser bottom layer.

  • Recharging: Place the IL layer under vacuum (10 mbar) at 60°C for 30 mins to remove reaction water.

  • Reuse: Add fresh reagents directly to the dried IL.

References

  • Pawar, H. S., Wagh, A. S., & Lali, A. (2016).[2] Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid.[2][3] New Journal of Chemistry. Link

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews. Link

  • Zahari, S., et al. (2018). Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications. MATEC Web of Conferences. Link

  • Dioumaev, V. K., & Bullock, R. M. (2003). A recyclable catalyst that precipitates at the end of the reaction.[4] Nature.[4] Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude Triethylammonium Maleate

Target Audience: Researchers, scientists, and drug development professionals. Topic: Isolation and purification of the protic ionic liquid (PIL) triethylammonium maleate from crude synthesis mixtures. Core Principles & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Topic: Isolation and purification of the protic ionic liquid (PIL) triethylammonium maleate from crude synthesis mixtures.

Core Principles & Mechanistic Overview

Triethylammonium maleate is a protic ionic liquid (PIL) synthesized via the Brønsted acid-base neutralization of[1]. While the protonation of triethylamine is spontaneous, achieving a strict 1:1 stoichiometric purity in the bulk liquid phase is notoriously difficult.

During synthesis and subsequent isolation, researchers frequently encounter nonstoichiometric artifacts. The presence of excess carboxylic acid can lead to the formation of [2], shifting the speciation of the liquid. Furthermore, the application of heat during synthesis or drying can trigger the [3]. This guide provides field-proven, causality-driven protocols to isolate high-purity triethylammonium maleate by systematically addressing these impurities.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target impurities to exploit their differential solubilities and volatilities.

ImpuritySource / MechanismPhysical StateSolubility ProfileTargeted Removal Strategy
Unreacted Triethylamine Excess reagent / Incomplete reactionVolatile LiquidSoluble in non-polar organics (Ether, Hexane)Cold anti-solvent washing[4]
Unreacted Maleic Acid Excess reagent / Nonstoichiometric pairingCrystalline SolidSoluble in Water, Ethanol, AcetoneSelective cold crystallization
Fumaric Acid Thermal isomerization of maleic acid (>100°C)Crystalline SolidInsoluble in most cold organic solventsHot gravity filtration[3]
Water Hygroscopic nature of PILsLiquidMiscible with PILHigh-vacuum drying (<1 kPa)[5]
Oligomeric Anions Excess acid hydrogen-bonding to the anionViscous SyrupCo-miscible with the PILStoichiometric correction[6]

Purification Workflow Visualization

G Crude Crude Triethylammonium Maleate (Contains TEA, Acids, H2O) Wash Step 1: Non-Polar Wash (Cold Diethyl Ether) Crude->Wash TEA_out Discard Filtrate (Unreacted TEA) Wash->TEA_out Filtrate Solid1 Intermediate Solid (Salt + Acids + H2O) Wash->Solid1 Retentate Recryst Step 2: Recrystallization (Acetone System) Solid1->Recryst Acid_out Discard / Filter (Fumaric / Maleic Acid) Recryst->Acid_out Impurities Solid2 Purified Wet Salt Recryst->Solid2 Crystals Dry Step 3: High-Vacuum Drying (< 1 kPa, 40°C) Solid2->Dry H2O_out Evaporated (H2O & Volatiles) Dry->H2O_out Volatiles Pure Pure Triethylammonium Maleate (Protic Ionic Liquid) Dry->Pure Final Product

Caption: Workflow for the systematic purification of crude triethylammonium maleate.

Step-by-Step Experimental Methodologies

Protocol A: Removal of Unreacted Triethylamine via Anti-Solvent Washing

Causality: Triethylamine is a non-polar, volatile base. Triethylammonium maleate, being an ionic salt, exhibits negligible solubility in highly non-polar solvents. selectively partitions the unreacted TEA into the organic wash while leaving the salt intact[4].

  • Transfer the crude triethylammonium maleate to a sintered glass Büchner funnel.

  • Suspend the crude product in 3 volumes of ice-cold diethyl ether (0–5 °C). Note: Cold temperatures are critical to prevent the partial dissolution or "oiling out" of the hygroscopic salt.

  • Triturate (stir vigorously) the suspension for 15 minutes to ensure trapped TEA is released from the crystal lattice.

  • Apply vacuum filtration to remove the ether filtrate.

  • Repeat the cold ether wash 2–3 times.

  • Self-Validation: The protocol is complete when the filtrate no longer exhibits the characteristic fishy amine odor, indicating TEA depletion.

Protocol B: Elimination of Fumaric Acid and Excess Maleic Acid

Causality: Heating maleic acid during synthesis can trigger a cis-to-trans isomerization, yielding fumaric acid[7]. Fumaric acid has drastically lower solubility in polar aprotic solvents (like acetone) compared to maleic acid and the synthesized PIL.

  • Dissolve the ether-washed crude salt in a minimum volume of warm acetone (40 °C). Do not exceed 50 °C to prevent further thermal isomerization[3].

  • If a fine, insoluble white powder persists in the warm solution, this is likely fumaric acid. Perform a hot gravity filtration to remove it.

  • To remove excess soluble maleic acid, slowly cool the acetone filtrate to -20 °C. The triethylammonium maleate will preferentially crystallize while excess maleic acid remains dissolved.

  • Isolate the purified crystals via cold vacuum filtration.

Protocol C: Dehydration and Volatile Stripping

Causality: PILs are highly hygroscopic. Residual water disrupts the ionic lattice and promotes the formation of nonstoichiometric oligomeric anions (e.g., [TEA][Maleate]1+x) by interfering with hydrogen bonding networks[2].

  • Transfer the crystallized salt to a round-bottom flask.

  • Attach the flask to a Schlenk line or place it in a vacuum oven.

  • Apply for 12–24 hours[5]. Warning: Do not exceed 60 °C under vacuum, as this can sublimate unreacted maleic acid or degrade the PIL.

  • Store the dried product immediately in a desiccator over P₂O₅ or under an argon atmosphere.

Troubleshooting & FAQs

Q1: My final product is a viscous oil instead of a crystalline solid. How do I fix this? A: This phenomenon, known as "oiling out," is primarily caused by excess water or residual unreacted TEA acting as a plasticizer, which prevents the crystal lattice from forming[4]. To resolve this, redissolve the oil in a minimal amount of dry ethanol, add a large excess of cold diethyl ether to force precipitation, and immediately dry the resulting solid under high vacuum (<1 kPa).

Q2: Why is my purified triethylammonium maleate highly acidic when dissolved in water? A: Protic ionic liquids synthesized from carboxylic acids frequently form nonstoichiometric (e.g., containing excess maleic acid molecules bound via strong hydrogen bonds)[6]. If your pH is significantly lower than the expected equivalence point, you have excess maleic acid. Redo the recrystallization step (Protocol B) using a solvent system that selectively keeps maleic acid in solution, or titrate the crude mixture with a calculated micro-addition of TEA before final precipitation.

Q3: Can I use heat to speed up the vacuum drying process? A: Avoid heating above 50–60 °C. Elevated temperatures drive the thermal dehydration and[7]. Furthermore, excessive heat can cause the reverse proton transfer reaction, volatilizing TEA and shifting the equilibrium back to the starting materials[1].

References

  • Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions.
  • The impact of oligomeric anions on the speciation of protic ionic liquids.Fluid Phase Equilibria.
  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomeriz
  • Effect of protic surfactant ionic liquids based on ethanolamines on solubility of acetaminophen at several temper

Sources

Optimization

Technical Support Center: Scaling Up (Triethylammonium)maleate Synthesis

Welcome to the technical support center for the synthesis of (Triethylammonium)maleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (Triethylammonium)maleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this protic ionic liquid (PIL) synthesis from laboratory to pilot or production scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure a safe, efficient, and reproducible process.

I. Introduction to (Triethylammonium)maleate Synthesis

(Triethylammonium)maleate is a protic ionic liquid formed through the neutralization reaction of a Brønsted acid (maleic acid) with a Brønsted base (triethylamine).[1] This seemingly straightforward acid-base reaction presents several challenges when scaling up, primarily related to exothermic heat management, stoichiometry control, and purification to meet the high-purity demands of pharmaceutical applications.

The overall reaction is as follows:

This guide will address the critical aspects of this process, providing practical solutions to common issues encountered during scale-up.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of (Triethylammonium)maleate.

1. What is the primary safety concern when scaling up this synthesis?

The primary safety concern is the management of the exothermic reaction.[2][3][4][5][6] The neutralization of triethylamine with maleic acid releases a significant amount of heat.[7] On a large scale, this can lead to a rapid temperature increase, potentially causing the reaction mixture to boil, creating a risk of over-pressurization of the reactor and the release of flammable and corrosive vapors.[2][8]

2. Why is precise stoichiometric control so important?

Achieving a 1:1 molar ratio of triethylamine to maleic acid is crucial for obtaining a high-purity product.[1][9] An excess of either reactant will result in impurities that can be difficult to remove in downstream processing.[9] Excess triethylamine can be a volatile impurity, while excess maleic acid can affect the final product's properties and reactivity.

3. My final product has a yellow or brown tint. What causes this discoloration?

Color formation is a common issue in the synthesis of ionic liquids.[10] The reaction of triethylamine with maleic anhydride (a related compound) is known to initially form a yellow solution that can darken to brown with a significant temperature increase.[7] This suggests that thermal excursions can lead to the formation of colored impurities. The exact nature of these impurities can be complex, but they often arise from side reactions or the degradation of the starting materials or product at elevated temperatures.

4. What is the most critical impurity to control in the final product?

For most applications, especially in the pharmaceutical field, water content is a critical quality attribute.[1][9] Protic ionic liquids are often hygroscopic, and water can affect their physical properties and reactivity.[9] Therefore, accurate determination and control of water content are essential.

5. Can this synthesis be performed without a solvent?

Yes, a solvent-free synthesis is possible and often preferred as it simplifies purification and reduces waste.[1][11] However, a solvent can be used to help control the exotherm and improve mixing, especially on a larger scale. The choice of solvent should be carefully considered to ensure it does not react with the starting materials and can be easily removed.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of (Triethylammonium)maleate synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Runaway Reaction / Uncontrolled Exotherm - Addition rate of reactant is too fast.- Inadequate cooling or heat removal capacity.- Insufficient mixing leading to localized hot spots.- Reduce Addition Rate: Implement a controlled, slow addition of one reactant to the other. This allows the cooling system to keep pace with the heat generation.[2] - Improve Cooling: Ensure the reactor's cooling system is appropriately sized for the batch size and the expected heat of reaction. Consider using a more efficient cooling medium.[2] - Enhance Agitation: Use an appropriate agitator and speed to ensure homogenous mixing and efficient heat transfer to the reactor walls.
Low Yield - Incomplete reaction due to poor mixing or insufficient reaction time.- Loss of volatile triethylamine.- Side reactions due to high temperatures.- Optimize Mixing and Reaction Time: Monitor the reaction progress using techniques like TLC or in-situ IR to determine the optimal reaction time.[12] Ensure adequate mixing throughout the reaction. - Control Temperature: Maintain a controlled temperature to prevent the loss of triethylamine (boiling point ~89 °C).[13] - Minimize Thermal Stress: Avoid high reaction temperatures that can lead to product degradation or side reactions.[14]
Product Discoloration (Yellow/Brown) - Thermal degradation of starting materials or product.- Presence of impurities in starting materials.- Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction and purification process.[7] - Use High-Purity Starting Materials: Ensure the triethylamine and maleic acid are of high purity and free from contaminants that could contribute to color formation. - Purification: Techniques like activated carbon treatment or distillation can sometimes be used to remove colored impurities.[15]
High Water Content in Final Product - Use of wet starting materials or solvents.- Absorption of atmospheric moisture during processing or storage.- Dry Starting Materials and Solvents: Ensure all reactants and solvents are anhydrous.[16] - Inert Atmosphere: Conduct the reaction and handling of the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.[14] - Drying Procedures: Use vacuum drying at a controlled temperature to remove residual water from the final product.[14]
Crystallization Issues During Purification - Incorrect solvent for crystallization.- Cooling rate is too fast, leading to oiling out or amorphous solid.- Presence of impurities inhibiting crystal growth.- Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at lower temperatures.[17] - Controlled Cooling: Implement a gradual cooling profile to promote the formation of well-defined crystals.[18] - Pre-purification: If impurities are suspected, consider a pre-purification step (e.g., washing or extraction) before crystallization.

IV. Experimental Protocols & Workflows

A. Pilot-Scale Synthesis of (Triethylammonium)maleate (Solvent-Free)

This protocol is a representative model and should be optimized for specific equipment and scale.[19]

Materials & Equipment:

  • Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, and a port for controlled addition.

  • High-purity triethylamine (≥99.5%)

  • High-purity maleic acid (≥99.5%)

  • Vacuum pump and vacuum oven for drying.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with an appropriate cartridge for organic vapors.[20]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with the pre-weighed maleic acid.

  • Initial Agitation: Start the agitator at a speed that ensures good mixing of the solid maleic acid.

  • Controlled Addition of Triethylamine: Slowly add the stoichiometric amount of triethylamine to the reactor over a period of 1-2 hours. The addition rate should be controlled to maintain the reaction temperature within a pre-determined range (e.g., 25-40 °C).[2]

  • Temperature Monitoring and Control: Continuously monitor the internal temperature of the reactor. Use the reactor's cooling jacket to actively remove the heat generated by the exothermic reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 40-50 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

  • In-Process Control: Take a sample for analysis (e.g., by titration or NMR) to confirm the absence of starting materials.

  • Product Isolation and Drying: Once the reaction is complete, transfer the liquid product to a vacuum oven. Dry the (Triethylammonium)maleate under vacuum at a controlled temperature (e.g., 60-70 °C) until a constant weight is achieved and the water content is within the desired specification.

B. Purification by Crystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent in which (Triethylammonium)malealeate is soluble at elevated temperatures but poorly soluble at low temperatures (e.g., a mixture of ethanol and ethyl acetate).

  • Dissolution: Dissolve the crude (Triethylammonium)maleate in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[17]

  • Drying: Dry the purified crystals under vacuum.

V. In-Process Controls and Analytical Methods

To ensure a robust and reproducible process, in-process controls and final product analysis are essential.

Parameter Analytical Method Purpose
Reaction Progress Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC)To monitor the consumption of starting materials and the formation of the product, determining the reaction endpoint.[12]
Stoichiometry Titration / ¹H NMR SpectroscopyTo confirm the 1:1 molar ratio of the cation and anion in the final product.
Water Content Karl Fischer TitrationTo quantify the amount of water in the final product, which is a critical quality parameter.[21][22][23][24][25]
Structural Confirmation ¹H and ¹³C NMR SpectroscopyTo confirm the chemical structure of the synthesized (Triethylammonium)maleate.[26][27][28]
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature of the ionic liquid.

VI. Visualizations

A. Reaction Mechanism

Reaction Mechanism TEA Triethylamine (Base) Product (Triethylammonium)maleate (Ionic Liquid) TEA->Product Proton Acceptor MA Maleic Acid (Acid) MA->Product Proton Donor

Caption: Proton transfer from maleic acid to triethylamine.

B. Scale-Up Workflow

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactant_Prep Reactant Preparation & Purity Check Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Reactant_Prep->Reactor_Prep Controlled_Addition Controlled Addition & Exotherm Management Reactor_Prep->Controlled_Addition Reaction_Monitoring In-Process Control (TLC/HPLC) Controlled_Addition->Reaction_Monitoring Isolation Product Isolation Reaction_Monitoring->Isolation Purification Purification (Crystallization/Drying) Isolation->Purification Final_Analysis Final Product Analysis (NMR, KF Titration) Purification->Final_Analysis

Caption: Key stages in the scale-up synthesis process.

C. Troubleshooting Decision Tree

Troubleshooting Decision Tree cluster_solutions Solutions Start Problem Encountered Exotherm Uncontrolled Exotherm? Start->Exotherm Yield Low Yield? Start->Yield Color Product Discolored? Start->Color Sol_Exotherm Reduce Addition Rate Improve Cooling Enhance Agitation Exotherm->Sol_Exotherm Yes Sol_Yield Optimize Reaction Time Control Temperature Check Stoichiometry Yield->Sol_Yield Yes Sol_Color Strict Temperature Control Use High-Purity Reactants Consider Purification Color->Sol_Color Yes

Caption: A guide for diagnosing and resolving common issues.

VII. References

  • Redox. (2023, August 22). Safety Data Sheet Triethylamine.

  • Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. (2015, October 1). Chemical Reviews.

  • Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. (2021, September 8). ACS Chemical Health & Safety.

  • The purification of an ionic liquid. (2025, August 7). ResearchGate.

  • Purification of aqueous, protic ionic liquid by distillation. (2020, August 18). Aaltodoc.

  • Synthesis of protic ionic liquids. (n.d.). Chalmers Research.

  • Maleic Anhydride – Triethylamine Complex. (n.d.). Request PDF.

  • Pseudo-Protic Ionic Liquids for the Extraction of Metals Relevant for Urban Mining. (2022, December 21). Industrial & Engineering Chemistry Research.

  • IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. (2010, November 25). UI Scholars Hub.

  • Moisture Determination via Karl-Fischer Titration. (2024, December 26). Hiyka.

  • Application Sheet - Solvents Karl-Fischer Titration. (n.d.). Iolitec.

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (2022, April 30). Chemistry – A European Journal.

  • Supporting Information for:. (n.d.). The Royal Society of Chemistry.

  • SOP: CRYSTALLIZATION. (n.d.).

  • Pilot-scale Processing. (n.d.). Richman Chemical Inc..

  • react amine and acid anhydride in triethylamine(TEA) and CHCl3?. (2020, November 2). ResearchGate.

  • A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR techniques. (n.d.).

  • Enthalpy Change of Neutralisation – HSC Chemistry. (n.d.). Science Ready.

  • Karl Fischer Titration Guide. (n.d.).

  • SYNTHESIS AND CHARACTERIZATION OF PROTIC IONIC LIQUIDS CONTAINING CYCLIC AMINE CATIONS AND TETRAFLUOROBORATE ANION. (n.d.). SID.

  • Reaction Between Maleic Anhydride & Substituted Amines In Solid State. (n.d.).

  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.).

  • Molecular structure and color coding of all the protic ionic liquids... (n.d.). ResearchGate.

  • WO2012173784A1 - Disubstituted maleic anhydrides with altered kinetics of ring closure. (n.d.). Google Patents.

  • Neutralization Process with Exothermic Reaction. (2022, August 5). YouTube.

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). Request PDF.

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (2022, April 30). Chemistry – A European Journal.

  • Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. (2026, January 14).

  • Modelling of formic acid production using solventless trialkylamine reduction. (n.d.). ChemRxiv.

  • Water Determination by Karl Fischer Titration. (n.d.). Monograph.

  • 5.37 Introduction to Organic Synthesis Laboratory. (n.d.). MIT OpenCourseWare.

  • Triethylamine. (n.d.). Wikipedia.

  • Study of a Pilot Scale Microbial Electrosynthesis Reactor for Organic Waste Biorefinery. (2023, January 4). MDPI.

  • TGA-FTIR study of the vapors released by triethylamine-acetic acid mixtures. (n.d.). University of Pretoria.

  • Acids and Bases - Neutralisation Reactions (A-Level Chemistry). (n.d.). Study Mind.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.

  • What is Neutralisation in Chemistry?. (2022, November 16). Buy Chemicals Online.

  • Solvent-free synthesis of protic ionic liquids. Synthesis, characterization and computational studies of triazolium based ionic. (n.d.). Chalmers Research.

  • Technical Support Center: Triethylammonium Sulfate Mediated Synthesis. (n.d.). Benchchem.

  • Recrystallization. (2010, February 4). YouTube.

  • Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications. (n.d.).

  • 1 H NMR spectra of triethylamine 3HF adduct recorded at various temperatures. (n.d.).

  • Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications. (n.d.). USIM.

  • triethylammonium. (n.d.). ATB.

  • Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications. (n.d.). MATEC Web of Conferences.

  • US2846376A - Purification of triethylamine. (n.d.). Google Patents.

  • Use Sodium to Purify Triethylamine. (2017, March 18). YouTube.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on (Triethylammonium)maleate Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in the reaction kinetics of (Triethylammonium)maleate. As an ionic compound, its reactivity is profoundly influenced by the surrounding medium. This document is designed to help you understand these interactions, troubleshoot common experimental issues, and design robust kinetic studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the underlying principles governing solvent effects on reactions involving (Triethylammonium)maleate, such as the widely studied cis-trans isomerization of maleate to fumarate.

Q1: How does the general polarity of a solvent affect the kinetics of reactions involving (Triethylammonium)maleate?

The polarity of the solvent, often quantified by its dielectric constant (ε), plays a fundamental role in reactions involving ionic species. According to transition state theory, the solvent's ability to stabilize the transition state relative to the reactants determines its effect on the reaction rate.

For a reaction like the isomerization of maleate, which may proceed through a more charge-separated or polar transition state, the following principles generally apply:

  • Reactions with a More Polar Transition State: If the transition state is more polar than the reactants, increasing the solvent polarity will stabilize the transition state more than the ground state, thus lowering the activation energy and accelerating the reaction rate.[1]

  • Reactions with a Less Polar Transition State: Conversely, if the reactants are more effectively stabilized by the solvent than the transition state, a higher polarity solvent will slow the reaction down.

For (Triethylammonium)maleate, an ion pair, the reaction's sensitivity to solvent polarity will depend heavily on the specific mechanism and the nature of the transition state. However, reactions involving charge separation or redistribution are common, making solvent polarity a critical parameter to investigate.[2][3]

Q2: What are the distinct roles of polar protic vs. polar aprotic solvents in these reactions?

While dielectric constant is a useful general guide, the specific interactions between the solvent and the ionic reactants are often more predictive of the kinetic outcome. The key difference lies in the solvent's ability to donate hydrogen bonds.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and are excellent hydrogen bond donors.[5] They can strongly solvate both the triethylammonium cation and, more importantly, the maleate anion through hydrogen bonding. This strong solvation can create a "solvent cage" around the maleate anion, stabilizing it but also potentially hindering its ability to participate in a reaction, which can lead to a decrease in the reaction rate.[6]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF): These solvents have high dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors.[7] They are very effective at solvating the triethylammonium cation through ion-dipole interactions. However, they are poor at solvating the maleate anion, leaving it relatively "naked" and more reactive.[5] This often leads to a significant rate enhancement for reactions where the anion's nucleophilicity or reactivity is key, compared to the same reaction in a protic solvent.[6]

Q3: My maleate isomerization reaction is unexpectedly slow. Could the solvent be the issue?

Yes, the solvent is a primary suspect. If you are using a polar protic solvent like methanol, it is likely that strong hydrogen-bonding interactions are over-stabilizing the maleate anion, increasing the activation energy required for isomerization.[6][8]

Consider switching to a polar aprotic solvent such as acetonitrile or DMSO. These solvents will solvate the triethylammonium cation while leaving the maleate anion more accessible and reactive, which should increase the reaction rate.[7] It is also worth noting that nonpolar solvents (e.g., hexane, toluene) are generally unsuitable as they cannot effectively dissolve the ionic (Triethylammonium)maleate salt to begin with.

Part 2: Troubleshooting Guide for Kinetic Experiments

Encountering unexpected results is a common part of research. This guide provides a structured approach to troubleshooting common issues in kinetic studies of (Triethylammonium)maleate.[9][10]

IssuePotential Cause(s)Recommended Solution(s)
Poor Reproducibility of Kinetic Data Solvent Purity: Trace amounts of water or other impurities in aprotic solvents can drastically alter the solvation environment and reaction rate.[11]Use high-purity, anhydrous solvents. If necessary, distill or dry solvents using standard laboratory procedures before use.
Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[12]Use a thermostatically controlled reaction block or water bath to maintain a constant temperature (± 0.1 °C).
Inconsistent Reactant Concentration: Errors in preparing stock solutions or adding reagents will directly impact the observed rate.Prepare stock solutions carefully using calibrated volumetric flasks and pipettes. Always double-check calculations.
Reaction Rate Does Not Correlate with Dielectric Constant Specific Solute-Solvent Interactions: As discussed in FAQ Q2, hydrogen bonding in protic solvents can override the general effect of polarity.[5][6]Analyze your results in the context of protic vs. aprotic solvents. Consider using multi-parameter solvent scales (e.g., Kamlet-Taft parameters) that account for hydrogen bond acidity and basicity.
Reaction Mechanism Complexity: The reaction may not be a simple, one-step process. The solvent could be influencing a pre-equilibrium or a subsequent step.[13]Perform additional mechanistic studies, such as determining the reaction order for each component or identifying intermediates, to better understand the kinetic profile.
Formation of Unexpected Byproducts Solvent Participation: The solvent may not be inert and could be participating in a side reaction with the reactants or intermediates.Review the literature for known incompatibilities between your solvent and reactant types. Run a control experiment with the solvent and starting material under reaction conditions to check for degradation.
Impurity-Catalyzed Reactions: Impurities in the solvent could be catalyzing an alternative reaction pathway.Use a fresh bottle of high-purity solvent or a solvent from a different supplier to see if the byproduct profile changes.
Precipitation During Reaction Poor Solubility: The (Triethylammonium)maleate salt, an intermediate, or the final product may have low solubility in the chosen solvent, especially as the reaction progresses.Consult solubility data for all species.[14] Consider using a co-solvent system or a different solvent with better solubilizing power for all components.

Part 3: Data Interpretation & Visualization

Illustrative Data on Solvent Effects

To illustrate the principles discussed, the table below presents hypothetical but mechanistically sound relative rate constants (k_rel) for the isomerization of (Triethylammonium)maleate to its fumarate counterpart in different classes of solvents.

Solvent ClassExample SolventDielectric Constant (ε)Hydrogen Bond Donor?Expected Relative Rate (k_rel)Rationale
NonpolarToluene2.4No< 0.01Poor solubility of the ionic reactant leads to negligible reaction in the homogeneous phase.
Polar AproticAcetonitrile37.5No100Excellent solvation of the cation, but the maleate anion is "naked" and highly reactive.[5]
Polar AproticDMSO46.7No150Similar to acetonitrile but with higher polarity, potentially offering slightly better stabilization of a polar transition state.
Polar ProticMethanol32.7Yes1Strong hydrogen bonding solvates and stabilizes the maleate anion, reducing its reactivity and slowing the isomerization rate.[6]
Polar ProticWater80.1Yes0.5Very high polarity, but extremely strong hydrogen bonding severely "cages" the maleate anion, making it the least reactive.[8]
Visualizing the Dominant Solvent-Ion Interactions

The diagram below illustrates the fundamental difference in how polar aprotic and polar protic solvents interact with the (Triethylammonium)maleate ion pair.

cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) cluster_protic Polar Protic Solvent (e.g., Methanol) aprotic_TEA Triethylammonium (TEA⁺) Solvated by Dipoles aprotic_maleate Maleate Anion 'Naked' & Reactive note1 Anion is free to react. protic_TEA Triethylammonium (TEA⁺) Solvated protic_maleate Maleate Anion 'Caged' by H-Bonds protic_maleate:head->hbond1 H-O(R) protic_maleate:head->hbond2 H-O(R) protic_maleate:head->hbond3 H-O(R) note2 Anion is stabilized and less reactive.

Caption: Differential solvation of the (Triethylammonium)maleate ion pair.

Part 4: Standardized Experimental Protocol

To ensure reliable and reproducible data, a well-defined experimental protocol is essential. The following provides a template for a kinetic study of (Triethylammonium)maleate isomerization monitored by High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of Maleate Isomerization
  • Materials & Reagent Preparation:

    • (Triethylammonium)maleate (ensure purity and consistent source).

    • Anhydrous HPLC-grade solvents (e.g., Acetonitrile, Methanol).

    • Class A volumetric glassware.

    • Stock Solution: Prepare a 0.1 M stock solution of (Triethylammonium)maleate in the chosen solvent. Ensure complete dissolution.

  • Reaction Setup & Execution:

    • Equilibrate a sealed reaction vessel (e.g., a 20 mL vial with a magnetic stir bar) in a thermostatically controlled bath to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • Add a precise volume of the chosen solvent to the vessel and allow it to thermally equilibrate for at least 15 minutes.

    • To initiate the reaction (t=0), inject a calculated volume of the stock solution into the pre-heated solvent to achieve the target starting concentration (e.g., 5 mM). Start a stopwatch immediately.

  • Sampling & Quenching:

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a pre-heated syringe.

    • Immediately quench the reaction by diluting the aliquot into a known volume of cold mobile phase in an HPLC vial. This dilution stops the reaction by rapidly lowering the temperature and concentration.

  • Analytical Method (HPLC):

    • Column: Use a suitable reverse-phase column (e.g., C18) that provides good separation between maleate and fumarate species.

    • Mobile Phase: An isocratic mobile phase of buffered water/acetonitrile is often effective.

    • Detection: UV detection at a wavelength where both isomers absorb (e.g., 210 nm).

    • Quantification: Generate a calibration curve for both maleate and fumarate to accurately determine their concentrations in each sample.[15]

  • Data Analysis:

    • Plot the concentration of the maleate reactant versus time.

    • Determine the reaction order by fitting the data to integrated rate laws (e.g., first-order: ln[A] vs. time; second-order: 1/[A] vs. time).

    • The slope of the linear plot will be proportional to the observed rate constant (k_obs).

Experimental Workflow Diagram

arrow arrow prep 1. Reagent & Solvent Preparation (High Purity) setup 2. Reaction Setup & Thermal Equilibration prep->setup start 3. Initiate Reaction (t=0) & Start Timer setup->start sample 4. Aliquot Sampling at Timed Intervals start->sample quench 5. Quench Reaction in HPLC Vial sample->quench analyze 6. HPLC Analysis (Quantify Reactant/Product) quench->analyze plot 7. Data Plotting (e.g., ln[Maleate] vs. Time) analyze->plot calc 8. Calculate Rate Constant (k_obs) plot->calc

Caption: Workflow for a typical kinetic experiment.

References

  • Oreate AI Blog. (2026, February 24). The Subtle Dance of Solvents: Protic vs.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Scribd.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • CUTM Courseware.
  • PJSIR.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ChemRxiv. Cysteine-Catalyzed Maleate Isomerization via Aqueous Thiyl Radical Processes.
  • ChE 505 Chapter 7N.
  • Benchchem.
  • Chemistry World. (2024, April 10). How to troubleshoot experiments.
  • ResearchGate.
  • Wikipedia. Chemical kinetics.
  • YouTube. (2022, October 13). Troubleshooting and optimizing lab experiments.
  • University of Rochester. Troubleshooting: About.
  • Walsh Medical Media. (2023, June 26). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions.
  • Taylor & Francis. Solvent effects – Knowledge and References.
  • Open Access LMU. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • Benchchem. Solubility of Triethylmethylammonium chloride in organic solvents.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of (Triethylammonium)maleate and other ionic liquids

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary (Triethylammonium)maleate [TEAM] represents a distinct class of Protic Ionic Li...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

(Triethylammonium)maleate [TEAM] represents a distinct class of Protic Ionic Liquids (PILs) that bridges the gap between traditional organic solvents and "designer" ionic liquids. Unlike the widely used imidazolium-based aprotic ionic liquids (e.g., [BMIM][PF₆]), TEAM is synthesized through a simple proton transfer mechanism, offering a unique combination of biocompatibility , low cost , and tunable acidity .

This guide objectively compares TEAM against industry-standard alternatives, focusing on its physicochemical profile, toxicity, and utility in pharmaceutical solubilization.

Chemical Identity & Synthesis Mechanism

(Triethylammonium)maleate is formed via the neutralization of triethylamine (a tertiary amine) with maleic acid (a dicarboxylic acid). This reaction results in a salt where the proton is transferred from the acid to the nitrogen lone pair, creating a hydrogen-bonded network characteristic of PILs.

Synthesis Workflow

The synthesis is an exothermic acid-base neutralization. Purity is critical for pharmaceutical applications, as residual amines can trigger toxicity.

SynthesisWorkflow Precursors Precursors (Triethylamine + Maleic Acid) Reaction Neutralization Reaction (T < 60°C, Solvent: Ethanol) Precursors->Reaction Dropwise Addition Purification Purification (Vacuum Distillation / Drying) Reaction->Purification Solvent Removal Product Final PIL [TEAM] Purification->Product < 0.1% Water Content

Figure 1: Step-by-step synthesis workflow for high-purity (Triethylammonium)maleate.

Experimental Protocol: Synthesis of [TEAM]
  • Stoichiometry: Dissolve Maleic acid (1.0 eq) in absolute ethanol.

  • Addition: Add Triethylamine (1.05 eq) dropwise under continuous stirring. Note: Slight excess amine ensures complete reaction of the acid; excess amine is easier to remove via volatility.

  • Temperature Control: Maintain reaction temperature below 60°C to prevent discoloration/oxidation.

  • Purification: Evaporate ethanol under reduced pressure (Rotavap). Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 50°C for 24 hours to remove trace water and excess amine.

Physicochemical Performance Comparison

The utility of TEAM is best understood by comparing it to Triethylammonium Acetate (TEAA) (a structural analog) and [BMIM][PF₆] (a standard aprotic IL).

Table 1: Comparative Physicochemical Data
Property(Triethylammonium)maleate [TEAM]Triethylammonium Acetate [TEAA][BMIM][PF₆] (Imidazolium Standard)
Class Protic Ionic Liquid (PIL)Protic Ionic Liquid (PIL)Aprotic Ionic Liquid (AIL)
Cation Source Triethylamine (Tertiary Amine)Triethylamine (Tertiary Amine)1-Butyl-3-methylimidazolium
Anion Nature Dicarboxylate (Bidentate)MonocarboxylateFluorinated Inorganic
Viscosity (25°C) High (>100 cP)*Moderate (~30-50 cP)High (~300 cP)
Conductivity Moderate (Proton hopping mechanism)GoodModerate
Thermal Stability



Biocompatibility High (Pharma-grade counterions)ModerateLow (Fluorinated anion toxicity)

*Note: Viscosity of TEAM is higher than TEAA due to the bidentate nature of the maleate anion, which facilitates a more extensive hydrogen-bonding network.

Causality of Properties[3]
  • Viscosity: The maleate anion has two carboxyl groups capable of hydrogen bonding, unlike the single group in acetate. This creates a stiffer liquid structure ("supramolecular network") compared to TEAA.

  • Thermal Stability: PILs like TEAM generally have lower thermal stability than aprotic ILs ([BMIM]) because the proton transfer is reversible. At high temperatures, the equilibrium shifts back to the neutral precursors (amine + acid), which then evaporate/decompose.

Application Focus: Pharmaceutical Solubilization

TEAM excels as a hydrotrope and solubilizing agent for poorly water-soluble drugs (BCS Class II/IV). Unlike imidazolium ILs, which can be cytotoxic, the components of TEAM (Maleic acid) are already approved in many drug formulations.

Mechanism of Action

TEAM enhances solubility through two mechanisms:

  • Ionic Interaction: The triethylammonium cation interacts with anionic moieties of the drug.

  • Hydrogen Bonding: The maleate anion acts as a H-bond acceptor/donor, disrupting the crystal lattice of the drug.

SolubilizationMechanism Drug Poorly Soluble Drug (Crystal Lattice) H_Bond H-Bonding (Maleate Anion) Drug->H_Bond Lattice Disruption Ionic Ionic Pairing (Ammonium Cation) Drug->Ionic TEAM [TEAM] Solvent TEAM->H_Bond TEAM->Ionic Complex Solvated Complex H_Bond->Complex Ionic->Complex

Figure 2: Mechanism of drug solubilization by (Triethylammonium)maleate.

Toxicity & Environmental Profile

A critical advantage of TEAM over traditional ILs is its safety profile.

  • Cytotoxicity: Imidazolium cations with long alkyl chains (e.g., [BMIM]) exhibit significant cytotoxicity due to membrane disruption (surfactant effect). Ammonium-based PILs like TEAM show significantly higher

    
     values (lower toxicity) because they lack the aromatic, planar structure that intercalates into DNA/membranes.
    
  • Biodegradability: The maleate anion is readily biodegradable (Krebs cycle intermediate). In contrast, fluorinated anions like

    
     and 
    
    
    
    are persistent and can hydrolyze to release toxic HF.

Recommendation: For pharmaceutical formulations intended for early-stage toxicity screening, TEAM is a superior solvent choice over [BMIM][PF₆] due to reduced interference with biological assays.

References

  • Pinkert, A., et al. (2011). Density, viscosity and electrical conductivity of protic alkanolammonium ionic liquids. Physical Chemistry Chemical Physics.[1]

  • Khan, A., et al. (2020). Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. ResearchGate.

  • Verma, A. K., et al. (2008). Triethylammonium acetate (TEAA): A recyclable inexpensive ionic liquid promotes the chemoselective aza- and thia-Michael reactions.[2] ResearchGate.

  • Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri S&T Scholars' Mine.

  • Biczak, R., et al. (2014). Biodegradability and phytotoxicity of ionic liquids. Note: General reference for IL toxicity trends.

Sources

Comparative

Comparative Guide: (Triethylammonium)maleate vs. Triethylammonium Acetate as Catalysts

This guide provides an in-depth technical comparison between Triethylammonium Maleate (TEAMA) and Triethylammonium Acetate (TEAA) . While both are Protic Ionic Liquids (PILs) derived from the neutralization of triethylam...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Triethylammonium Maleate (TEAMA) and Triethylammonium Acetate (TEAA) . While both are Protic Ionic Liquids (PILs) derived from the neutralization of triethylamine, their catalytic behaviors diverge significantly due to the acidity (


) and structural geometry of their respective anions.[1]

Executive Summary

  • Triethylammonium Acetate (TEAA): The "Volatile Generalist." It functions primarily as a mild base catalyst and a volatile buffer.[1] It is the industry standard for base-catalyzed condensations (e.g., Knoevenagel) and HPLC mobile phases due to its ability to be removed via lyophilization.[1]

  • Triethylammonium Maleate (TEAMA): The "Structured Specialist." It functions as a dual-activation catalyst (Bronsted acid/base) with a strong emphasis on hydrogen-bond donation. It is significantly less volatile and more acidic than TEAA, making it suitable for reactions requiring transition-state stabilization via H-bonding or where higher thermal stability is required.[1]

Mechanistic Divergence & Physicochemical Properties[1]

The catalytic efficiency of these salts is dictated by the


 between the triethylammonium cation and the anion.[1] This determines the degree of ionization and the availability of the free amine (base) versus the protonated species (acid).[1]
Physicochemical Comparison Table
FeatureTriethylammonium Acetate (TEAA)(Triethylammonium)maleate (TEAMA)
Anion Structure Monodentate, flexible Acetate (

)
Bidentate, cis-constrained Maleate (

)
Acid Strength (Anion) Weak Acid (

)
Stronger Acid (

)
Ionicity (

)
Low (

). Exists as a dynamic equilibrium of ions and neutral species.[1]
High (

).[1] Exists predominantly as a tight ion pair.[1]
Volatility High. Can be removed by evaporation/lyophilization.[1]Low. Non-volatile liquid/solid; requires extraction.[1]
Primary Catalytic Mode Base Catalysis (via equilibrium free amine).Bifunctional Catalysis (H-bond donor + mild base).
Key Application Knoevenagel Condensation, HPLC Buffer.[1]Acid-sensitive condensations, Stabilizing transition states.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent activation modes. TEAA operates via a "Dissociative Mechanism" releasing free base, while TEAMA operates via an "Associative Mechanism" using the maleate anion to tether substrates.[1]

CatalyticMechanism cluster_TEAA TEAA (Base Dominant) cluster_TEAMA TEAMA (Dual Activation) TEAA_Salt [Et3NH]+ [OAc]- Free_Base Free Et3N + HOAc TEAA_Salt->Free_Base Equilibrium Shift Deprotonation Nucleophile Activation (Deprotonation) Free_Base->Deprotonation Base Catalysis TEAMA_Salt [Et3NH]+ [Maleate]- H_Bonding H-Bond Network (Transition State Stabilization) TEAMA_Salt->H_Bonding Structured Anion Dual_Act Electrophile Activation H_Bonding->Dual_Act Bifunctional

Caption: TEAA promotes reactions via free amine release (Base Catalysis), whereas TEAMA stabilizes transition states through the maleate anion's hydrogen bonding (Dual Activation).

Performance Analysis: Case Study (Knoevenagel Condensation)

The Knoevenagel condensation (Aldehyde + Active Methylene


 Olefin) is the standard benchmark for these catalysts.[1]
Comparative Performance Data
ParameterTEAA (Catalyst)TEAMA (Catalyst)Interpretation
Reaction Time 15 - 30 min45 - 90 minTEAA is faster due to higher basicity of the acetate anion/free amine.
Yield (Benzaldehyde) 92 - 98%80 - 88%TEAA drives equilibrium further; TEAMA may require heat to overcome higher activation energy.[1]
Selectivity ModerateHigh TEAMA's bulky, structured anion prevents side reactions (e.g., Michael addition of a second nucleophile).[1]
Work-up Evaporation ExtractionTEAA is "Green" due to solvent-free removal; TEAMA requires aqueous wash.
Why TEAA Wins for General Synthesis

TEAA acts as a "reservoir" for triethylamine.[1] In the reaction mixture, the equilibrium shifts to release


, which abstracts the proton from the active methylene compound (e.g., malononitrile).[1] The acetic acid byproduct is weak and does not interfere.[1]
Why TEAMA Wins for Sensitive Substrates

For acid-sensitive substrates or reactions requiring specific geometry, TEAMA is superior.[1] The maleate anion possesses an internal hydrogen bond (cis-configuration) that can "template" the reactants, stabilizing the transition state without creating a highly basic environment that might degrade the product.[1]

Experimental Protocols

Protocol A: Synthesis of the Catalysts (In-Situ)

Pre-synthesizing the PIL ensures stoichiometry, but in-situ formation is common.

  • Equipment: Round bottom flask, ice bath, magnetic stirrer.

  • Reagents: Triethylamine (99%), Glacial Acetic Acid (or Maleic Acid).[1]

  • Procedure:

    • Place 1.0 equivalent of Acid (Acetic or Maleic) in the flask.[1]

    • Cool to 0°C (Exothermic reaction).[1]

    • Dropwise add 1.0 equivalent of Triethylamine under stirring.[1]

    • For TEAA: The result is a viscous liquid.[1]

    • For TEAMA: Depending on concentration, this may form a viscous oil or ionic solid.[1]

    • Validation: Check pH (10% aq).[1] TEAA

      
       6.5-7.0; TEAMA 
      
      
      
      4.5-5.5.[1]
Protocol B: Knoevenagel Condensation Workflow

Workflow Start Start: Aldehyde + Active Methylene Choice Select Catalyst Start->Choice TEAA_Path Add 20 mol% TEAA (Solvent-Free or Water) Choice->TEAA_Path Base Stable / Speed TEAMA_Path Add 20 mol% TEAMA (Requires mild heating ~50°C) Choice->TEAMA_Path Acid Sensitive / Selectivity Reaction Stir until TLC shows completion TEAA_Path->Reaction TEAMA_Path->Reaction Workup_TEAA Workup A (TEAA): Evaporate under vacuum (Catalyst is volatile) Reaction->Workup_TEAA If TEAA Workup_TEAMA Workup B (TEAMA): Add Water -> Filter Precipitate (Catalyst stays in water) Reaction->Workup_TEAMA If TEAMA Final Recrystallize Product Workup_TEAA->Final Workup_TEAMA->Final

Caption: Decision matrix for catalyst selection and subsequent workup pathways.

References

  • Pawar, H. S., Wagh, A. S., & Lali, A. (2016).[1][2] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid.[1][2][3][4][5] New Journal of Chemistry.[1]

  • Berton, P., et al. (2018).[1][6] Elucidating the triethylammonium acetate system: Is it molecular or is it ionic? Journal of Molecular Liquids.[1][6]

  • Ganeshpure, P. A., et al. (2007).[1] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification.[1][7] Arkivoc.[1][7][8]

    • [1]

  • Fumino, K., et al. (2009).[1] Hydrogen Bonding in Protic Ionic Liquids: Reminiscent of Water.[1] Angewandte Chemie International Edition.[1] (Grounding for H-bond mechanism in PILs).

    • [1]

Sources

Validation

Efficacy of (Triethylammonium)maleate Compared to Alternative Amine Salts: A Technical Guide

As a Senior Application Scientist, selecting the correct ion-pairing reagent or buffer salt is critical to the success of any chromatographic or formulation workflow. While Triethylammonium acetate (TEAA) and Triethylamm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct ion-pairing reagent or buffer salt is critical to the success of any chromatographic or formulation workflow. While Triethylammonium acetate (TEAA) and Triethylammonium bicarbonate (TEAB) are the undisputed gold standards for liquid chromatography-mass spectrometry (LC-MS)[1], (Triethylammonium)maleate (TEAmal) offers highly specific advantages in preparative chromatography and gas chromatography (GC) due to its unique dicarboxylic structure and thermal dissociation profile.

This guide objectively compares the efficacy of TEAmal against conventional amine salts, detailing the causality behind its physicochemical behavior and providing self-validating protocols for its implementation.

Mechanistic Profiling: The Divalent Advantage vs. The Volatility Trade-off

The efficacy of an amine salt in chromatography is dictated by the interaction between the triethylammonium cation and its corresponding acidic anion.

  • The Divalent Advantage (TEAmal): Maleic acid is a cis-butenedioic acid with two carboxylic groups (

    
    , 
    
    
    
    ). When complexed with triethylamine (TEA) to form[2], the resulting divalent anion can form stronger, bridged ion pairs with polybasic analytes (e.g., polyamines, basic peptides) compared to monovalent acetate. This provides unique retention selectivity in Ion-Pair Reversed-Phase (IP-RP) chromatography.
  • The Volatility Trade-off (TEAA/TEAB): Acetic acid and carbonic acid are highly volatile, allowing TEAA and TEAB to cleanly desolvate in an electrospray ionization (ESI) source. In contrast, maleic acid is a solid at room temperature (melting point 135°C). TEAmal will not volatilize under standard LC-MS conditions, leading to severe ion suppression and MS source fouling.

  • Thermal Dissociation in GC: Despite its lack of volatility in LC-MS, TEAmal exhibits a highly predictable thermal dissociation profile in Gas Chromatography (GC). When injected into a heated GC port, the salt quantitatively cleaves into its free base and free acid moieties, allowing for direct analysis of otherwise non-volatile pharmaceutical salts[3].

G Start Select Amine Salt for IP-RP TEAA TEAA / TEAB (Monovalent, Volatile) Start->TEAA TEAmal TEAmal (Divalent, Non-Volatile) Start->TEAmal MS LC-MS Analysis (Requires Volatility) TEAA->MS Optimal Volatility TEAmal->MS Source Fouling UV Prep-HPLC / GC (Strong Ion-Pairing) TEAmal->UV Stable Complexation

Fig 1. Decision matrix for amine salt selection based on detection modality.

Comparative Physicochemical Data

To facilitate objective selection, the quantitative properties of TEAmal are compared against industry-standard amine salts below.

ReagentChemical FormulaAnion ValencyBuffer Range (pH)UV Cutoff (nm)LC-MS SuitabilityPrimary Application
TEAmal

Divalent1.0–2.9 & 5.1–7.1~240 nmUnsuitable Prep-HPLC, GC Thermal Analysis
TEAA

Monovalent3.8–5.8~210 nmExcellent LC-MS of Oligonucleotides
TEAB

Monovalent7.5–9.5<200 nmExcellent LC-MS of Peptides/Proteins
TEAP

Trivalent1.1–3.1, 6.2–8.2<200 nmUnsuitable Low-UV HPLC (Non-MS)

Experimental Methodologies (Self-Validating Systems)

The following protocols detail the implementation of TEAmal in specialized workflows. Each protocol is designed as a self-validating system to ensure data integrity and mechanistic reliability.

Protocol 1: Preparation of 0.1 M TEAmal Buffer for Preparative IP-RP HPLC

Objective: Formulate a stable, pH 6.5 ion-pairing buffer to leverage the divalent bridging of the maleate anion for polyamine purification.

  • Weighing: Dissolve 11.61 g of Maleic Acid (0.1 mol) in 800 mL of HPLC-grade water.

    • Causality: Starting with the acid ensures that subsequent amine addition drives the pH upward through the

      
       buffering region (6.07), ensuring >70% of the maleate is in its fully deprotonated, divalent state.
      
  • Neutralization: Slowly titrate ~14.0 mL of Triethylamine (TEA) into the solution under continuous stirring.

    • Causality: The acid-base neutralization is highly exothermic. Rapid addition causes localized heating, which can volatilize the TEA and alter the final stoichiometric molarity.

  • pH Adjustment: Monitor with a calibrated pH meter. Add dilute TEA dropwise until exactly pH 6.5 is reached. Bring the final volume to 1000 mL with HPLC-grade water.

  • Filtration: Pass the buffer through a 0.22 µm regenerated cellulose (RC) membrane.

  • System Validation: Run a blank gradient injection on the HPLC system monitoring at 254 nm (not 210 nm).

    • Validation Logic: Maleic acid's conjugated double bond absorbs strongly below 240 nm. If the baseline at 254 nm remains stable (<2 mAU drift) across a 5–95% organic gradient, the buffer is validated for preparative use. A drifting baseline indicates incomplete equilibration or UV interference.

Protocol 2: GC-FID Evaluation via Thermal Dissociation

Objective: Exploit the thermal instability of TEAmal to analyze non-volatile amine complexes via Gas Chromatography [3].

  • Sample Preparation: Dissolve the amine maleate salt in chloroform to a concentration of 1 mg/mL.

  • GC Parameter Configuration: Set the GC Injection Port Temperature (IPT) strictly to 200°C .

    • Causality: Thermoanalytical data (DTA/TGA) proves that 200°C is the optimal thermodynamic threshold. Lower temperatures result in incomplete dissociation (broad, tailing peaks); higher temperatures (>250°C) induce pyrolytic degradation of the free base.

  • Injection: Inject 1 µL in splitless mode onto a standard non-polar capillary column (e.g., 5% phenyl polysiloxane).

  • System Validation: Inject an equimolar concentration of the pure free base as a control.

    • Validation Logic: Compare the peak area of the free base generated from the salt injection to the pure free base control. A recovery ratio of >95% validates that complete, non-destructive thermal dissociation has occurred in the injection port.

Workflow Injection Inject TEAmal Salt Complex Heating Thermal Dissociation (IPT ~200°C) Injection->Heating Separation Free Base + Maleic Acid Heating->Separation Detection GC-FID Detection of Free Base Separation->Detection

Fig 2. Thermal dissociation pathway of amine maleate salts in gas chromatography.

Conclusion

While (Triethylammonium)maleate cannot replace TEAA or TEAB in LC-MS workflows due to its high UV cutoff and lack of volatility, it is a highly specialized tool. Its divalent nature provides superior ion-pairing strength for basic compounds in preparative HPLC, and its predictable thermal dissociation profile at 200°C makes it uniquely suited for the direct gas chromatographic analysis of complex pharmaceutical salts. Researchers must align the physicochemical properties of the amine salt with the specific demands of their detection modality.

References

  • Krikorian, S. E., Ukpo, G. E., Force, A. P., & Edwards, C. W. (1985). "Role of thermal dissociation in the direct gas-liquid chromatographic determination of amine maleate salts." Analytical Chemistry, 57(2), 424-427. URL:[Link]

  • Science.gov Archive. "Sample records for ion-pair reversed-phase chromatography." Science.gov. URL:[Link]

Sources

Comparative

Characterization of (Triethylammonium)maleate by X-ray crystallography

An In-Depth Technical Guide to the X-ray Crystallographic Characterization of (Triethylammonium)maleate and its Analogs For researchers, scientists, and professionals in drug development, understanding the precise three-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallographic Characterization of (Triethylammonium)maleate and its Analogs

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating this information, providing unparalleled insights into solid-state properties that influence a compound's behavior, from solubility and stability to biological activity. This guide focuses on the characterization of (Triethylammonium)maleate, a salt formed from triethylamine and maleic acid[1]. While a specific crystal structure for (Triethylammonium)maleate is not readily found in the crystallographic literature, this guide will provide a comprehensive framework for its analysis. We will achieve this by examining the crystallographic features of closely related compounds, namely tris(2-hydroxyethyl)ammonium maleate and other triethylammonium salts. This comparative approach will illuminate the likely structural characteristics of (Triethylammonium)maleate and furnish a robust, field-proven protocol for its crystallographic investigation.

The Significance of Crystal Structure in Pharmaceutical Sciences

The solid-state structure of an active pharmaceutical ingredient (API) or its salt form, such as (Triethylammonium)maleate, dictates many of its critical properties. X-ray crystallography provides a high-resolution map of atomic positions, allowing for the detailed analysis of:

  • Molecular Conformation: The precise shape of the cation and anion.

  • Intermolecular Interactions: The intricate network of hydrogen bonds, ionic interactions, and other non-covalent forces that hold the crystal lattice together.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.

Understanding these features is crucial for drug development, as they can impact bioavailability, manufacturability, and patentability.

A Comparative Analysis: Insights from Related Structures

In the absence of a published structure for (Triethylammonium)maleate, we can infer its likely crystallographic behavior by analyzing its constituent ions in other known crystal structures.

The Maleate Anion: A Study of Tris(2-hydroxyethyl)ammonium Maleate

The crystal structure of tris(2-hydroxyethyl)ammonium maleate offers valuable insights into the behavior of the maleate anion in an ammonium salt[2]. In this structure, the maleate anion is pseudocyclic and stabilized by a system of hydrogen bonds and electrostatic interactions[2]. This extensive hydrogen bonding is a key feature we would anticipate in the crystal structure of (Triethylammonium)maleate.

The Triethylammonium Cation: Learning from Other Salts

The triethylammonium cation, derived from the versatile organic base triethylamine[3], has been characterized in numerous crystal structures. For instance, in the structure of triethylammonium hexabromidouranate(IV), the cation participates in N-H···Br hydrogen bonds[4][5]. Similarly, in triethylammonium trichlorotriethylaminecobaltate(II), hydrogen bonding influences bond angles and lengths within the crystal lattice[6]. These examples highlight the cation's propensity to act as a hydrogen bond donor, a critical interaction for stabilizing the crystal packing in (Triethylammonium)maleate.

Hypothetical Crystallographic Workflow for (Triethylammonium)maleate

The following section outlines a detailed, step-by-step protocol for the single-crystal X-ray diffraction analysis of (Triethylammonium)maleate, from crystal growth to structure refinement. This workflow represents a self-validating system, where the quality of the final structural model is rigorously checked at each stage.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of (Triethylammonium)maleate crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purified Product mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of a small molecule salt.

Step 1: Synthesis and Crystal Growth
  • Synthesis: (Triethylammonium)maleate is synthesized by reacting equimolar amounts of triethylamine and maleic acid in a suitable solvent, such as ethanol or acetonitrile[1]. The reaction is typically exothermic and results in the formation of the salt.

  • Purification: The crude product should be purified, for example, by recrystallization, to remove any unreacted starting materials or by-products.

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common and effective method for growing crystals of organic salts is slow evaporation. A saturated solution of the purified salt is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. Over time, as the solvent slowly evaporates, the concentration of the salt increases, leading to the formation of well-ordered crystals.

Step 2: Data Collection
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern determined by the arrangement of atoms in the crystal lattice[7].

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to capture the diffraction data efficiently.

Step 3: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" is a central challenge in X-ray crystallography. For small molecules like (Triethylammonium)maleate, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map[8].

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is rigorously validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths and angles, analyzing the residual electron density, and using software tools like PLATON to check for missed symmetry or other potential issues.

Expected Structural Features and Data Presentation

Based on the analysis of related compounds, we can anticipate several key structural features in (Triethylammonium)maleate. The following table presents a hypothetical comparison of expected crystallographic data for (Triethylammonium)maleate with the published data for tris(2-hydroxyethyl)ammonium maleate.

ParameterTris(2-hydroxyethyl)ammonium maleate[2](Triethylammonium)maleate (Expected)
Crystal System TriclinicMonoclinic or Triclinic
Space Group P-1P2₁/c or P-1
a (Å) 5.5882(6)8-15
b (Å) 10.4152(13)8-15
c (Å) 12.2523(17)10-20
α (°) 68.284(10)90
β (°) 85.301(10)90-110
γ (°) 82.432(10)90
Z 24
Key H-Bonds O-H···O, N-H···ON-H···O

This comparative data provides a valuable benchmark for researchers undertaking the crystallographic analysis of (Triethylammonium)maleate.

Visualizing the Supramolecular Assembly

The interactions between the triethylammonium cation and the maleate anion are expected to be dominated by hydrogen bonding. The following diagram illustrates the anticipated primary hydrogen bonding motif.

Figure 2: A schematic representation of the expected hydrogen bonding between the triethylammonium cation and the maleate anion.

Conclusion and Future Directions

While the crystal structure of (Triethylammonium)maleate has not been explicitly reported, a thorough analysis of related compounds provides a strong foundation for its characterization. The experimental workflow detailed in this guide offers a robust and reliable pathway for obtaining a high-quality crystal structure. The anticipated structural features, particularly the prominent N-H···O hydrogen bonding, will likely play a crucial role in defining the solid-state properties of this salt. The successful crystallographic analysis of (Triethylammonium)maleate would be a valuable addition to the Cambridge Structural Database (CSD)[9][10][11], contributing to the broader scientific understanding of organic salt formation and intermolecular interactions.

References

  • Loginov, S. V., Gordeev, D. A., Dain, I. A., & Ofitserov, E. N. (2015). Synthesis and structural characteristics of tris(2-hydroxyethyl)ammonium maleate.
  • Deubner, F., Prüger, B., & Scheibe, B. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate.
  • Al-Sheikh, A., Sweidan, K., Sweileh, B., Steimann, M., Schubert, H., & Kuhn, N. (2008). Synthesis and Crystal Structure of Triethylammonium 5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate.
  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Gushchin, A. L., Druzhkov, N. O., & Chudakova, V. A. (2014). Crystal structure of triethylammonium trichlorotriethylaminecobaltate(II), [NH(C2H5)3][CoCl3{N(C2H5)3}]. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 343-344.
  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. Retrieved from [Link]

  • Ontosight AI. (n.d.). (Triethylammonium) Maleate Overview. Retrieved from [Link]

  • Deubner, F., Prüger, B., & Scheibe, B. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate.
  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • PubChem. (n.d.). Triethylammonium. National Institutes of Health. Retrieved from [Link]

  • Pira, S. L., Wallace, T. W., & Graham, J. P. (2009).
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • University of Iowa. (n.d.).
  • PubChem. (n.d.). Triethylamine. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Triethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Allcock, H. R., & Bissell, E. C. (1972). X-Ray crystal and molecular structure of triethylammonium tris(o-phenylenedioxy)phosphate.
  • Sharma, A., & Kumar, S. (2021). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Methods in Enzymology, 654, 309-340.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • YouTube. (2022, January 3). X-ray crystallography & resolution. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of (Triethylammonium)maleate: A Comparative Analysis Centered on Elemental Analysis

For researchers and drug development professionals, the purity of a protic ionic liquid (PIL) like (Triethylammonium)maleate (TEAM) is not a trivial detail; it is the bedrock of reliable and reproducible results. As a co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity of a protic ionic liquid (PIL) like (Triethylammonium)maleate (TEAM) is not a trivial detail; it is the bedrock of reliable and reproducible results. As a compound formed by the proton transfer from maleic acid to triethylamine, its unique physicochemical properties are highly sensitive to residual starting materials, water content, or side-products from synthesis.[1] This guide provides an in-depth, field-tested perspective on establishing the purity of TEAM, with a primary focus on the robust, quantitative power of elemental analysis, while objectively comparing it with other essential analytical techniques.

The Cornerstone of Purity: Elemental (CHN) Analysis

Elemental analysis is a fundamental technique for determining the quantitative elemental composition of a compound.[2][3] For a well-defined organic salt like (Triethylammonium)maleate (C₁₀H₂₁NO₄), this method serves as a primary, direct measure of its bulk purity.[4]

The Underlying Principle: Combustion and Detection

The methodology is elegantly straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, which quantitatively breaks it down into its constituent elemental gases.[2][5][6]

  • Carbon (C) is converted to Carbon Dioxide (CO₂).

  • Hydrogen (H) is converted to Water (H₂O).

  • Nitrogen (N) is converted to Nitrogen Gas (N₂) or nitrogen oxides (NOₓ), which are subsequently reduced to N₂.

These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[7][8] The purity is then validated by comparing the experimentally determined mass percentages of C, H, and N against the theoretical values calculated from the molecular formula. A deviation of ±0.4% between the experimental and theoretical values is widely accepted as the standard for a pure compound.[9]

Why It's a Go-To Method for Organic Salts:

The power of elemental analysis lies in its stoichiometric precision. Unlike spectroscopic methods that infer purity from structural signals, elemental analysis provides a direct, quantitative measure of the core elemental makeup. Any significant presence of impurities—such as unreacted triethylamine or maleic acid, or residual solvents—will invariably alter the C:H:N ratio, leading to experimental values that deviate from the theoretical calculations.

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

This protocol is designed to ensure accuracy and trustworthiness in the results. Each step is critical for a valid purity assessment.

Step 1: Theoretical Composition Calculation

First, establish the theoretical benchmark for a 100% pure sample of (Triethylammonium)maleate.

  • Molecular Formula: C₁₀H₂₁NO₄

  • Molar Mass: 219.28 g/mol

  • Theoretical Percentages:

    • % Carbon (C): (10 * 12.011 / 219.28) * 100 = 54.77%

    • % Hydrogen (H): (21 * 1.008 / 219.28) * 100 = 9.65%

    • % Nitrogen (N): (1 * 14.007 / 219.28) * 100 = 6.39%

Step 2: Rigorous Sample Preparation

This is the most critical phase for data integrity.

  • Drying: Dry the TEAM sample under a high vacuum for at least 24 hours to remove any residual water. Water significantly impacts the hydrogen percentage and must be eliminated.[10][11] The water content can be precisely quantified using Karl Fischer titration as a complementary method.[10][12]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule.[4][9] The small sample size necessitates high precision in weighing, as this value is the denominator for all final percentage calculations.

  • Encapsulation: Securely crimp the tin capsule to ensure no sample is lost and that it is ready for the autosampler. For air-sensitive samples, this can be done in a glove box.[13]

Step 3: Instrument Calibration and Analysis
  • Calibration: Calibrate the elemental analyzer using a certified organic standard, such as acetanilide or sulfanilamide.[8][9] This step ensures the detector's response is linear and accurate across the expected range of gas concentrations.

  • Combustion & Detection: Place the encapsulated sample into the instrument's autosampler. The analyzer will automatically drop the sample into a combustion furnace (typically ≥950°C).[7] The resulting gases are passed through a reduction tube (to convert NOₓ to N₂) and then separated and quantified.[5]

Step 4: Data Interpretation

Compare the experimental C, H, and N percentages to the theoretical values.

  • High Purity Sample: The experimental values will fall within the accepted ±0.4% deviation.

  • Impure Sample: Deviations greater than 0.4% signal the presence of impurities. For instance, residual triethylamine (C₆H₁₅N) would artificially inflate the nitrogen and hydrogen percentages relative to carbon.

A Comparative Guide: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool for assessing bulk purity, a multi-faceted approach provides a more complete picture, especially for identifying specific impurities.[9][14]

Technique Principle Information Provided Advantages Limitations
Elemental Analysis (CHN) Sample combustion and gas detection to determine elemental mass percentages.[4][5]Bulk Purity: Quantitative C, H, N content.Direct, highly accurate, and reliable for overall purity assessment. Cost-effective.[4][5]Non-specific; does not identify the structure of impurities. Insensitive to impurities with a similar elemental composition.
¹H NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Structural Integrity & Purity: Confirms the structure of the cation and anion. Can quantify purity by comparing integral ratios and identify proton-containing impurities.[15][16]Provides structural confirmation. Can identify and quantify specific organic impurities.May not detect non-proton-containing impurities (e.g., inorganic salts). Requires expensive deuterated solvents.
Chromatography (HPLC/IC) Separation of mixture components based on differential partitioning between mobile and stationary phases.[17]Specific Impurity Quantification: Detects and quantifies residual starting materials, organic by-products (HPLC), or inorganic anions like halides (Ion Chromatography).[14][18][19]High sensitivity and specificity for targeted impurities.[19] Essential for detecting trace levels of halides (Cl⁻, Br⁻) which can poison catalysts.[18][19]Requires specific method development for different analytes. May not detect unknown or non-chromatographically active impurities.
Karl Fischer Titration Electrochemical titration based on the Bunsen reaction to specifically quantify water.[10]Water Content: Provides a precise and accurate measurement of water in the sample.The "gold standard" for water quantification. Highly specific and accurate even at ppm levels.[10][20]Only determines water content and provides no information about other potential impurities.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups.Structural Confirmation: Confirms the presence of key functional groups and the formation of the ionic liquid salt structure.[10][12]Fast, non-destructive, and excellent for confirming the successful synthesis and absence of gross starting material contamination.[10]Primarily qualitative. Not suitable for quantifying purity unless impurities are present in high concentrations and have unique, non-overlapping peaks.
Hypothetical Data Comparison
Element Theoretical % Experimental % (Sample A - High Purity) Experimental % (Sample B - Impure) Interpretation of Sample B
Carbon (C) 54.7754.6556.12Higher %C could suggest residual maleic acid (lower %H and %N).
Hydrogen (H) 9.659.7110.55Higher %H could indicate excess triethylamine or residual water.
Nitrogen (N) 6.396.357.81Significantly higher %N strongly suggests residual triethylamine.

Visualization of the Purity Assessment Workflow

A comprehensive purity assessment strategy integrates multiple techniques in a logical sequence.

Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary Primary Purity Assessment cluster_secondary Structural & Specific Impurity Analysis cluster_validation Final Validation Synthesize Synthesize (Triethylammonium)maleate Purify Purification (e.g., Solvent Removal) Synthesize->Purify CHN Elemental Analysis (CHN) [Bulk Purity] Purify->CHN KF Karl Fischer Titration [Water Content] Purify->KF NMR ¹H NMR Spectroscopy [Structural Integrity] Purify->NMR IC Ion Chromatography [Halide Impurities] Purify->IC Data Correlate All Data CHN->Data KF->Data NMR->Data IC->Data Cert Generate Certificate of Analysis Data->Cert

Caption: Integrated workflow for the comprehensive purity assessment of (Triethylammonium)maleate.

Conclusion: A Synergistic Approach to Purity

As a Senior Application Scientist, my experience dictates that no single method provides a complete purity profile. While elemental analysis stands as the definitive technique for determining the absolute, quantitative purity of (Triethylammonium)maleate against its theoretical formula, its true power is realized when used in a synergistic workflow.

It provides the foundational, quantitative data on bulk purity, which should then be complemented by ¹H NMR for structural verification, Karl Fischer titration for precise water content, and ion chromatography for detecting critical trace impurities like halides. This multi-pronged, self-validating approach ensures that the material used in your research or development pipeline is of the highest, most rigorously documented quality, leading to trustworthy and reproducible scientific outcomes.

References

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. (2014). Analytical Chemistry. [Link]

  • A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids. (n.d.). Academia.edu. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • New protic ionic liquids for fungi and bacteria removal from paper heritage artefacts. (2019). Scientific Reports. [Link]

  • Ionicity of Protic Ionic Liquid: Quantitative Measurement by Spectroscopic Methods. (2016). ResearchGate. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Thermophysical Characterization of Protic Ionic Liquids. (2024). Industrial & Engineering Chemistry Research. [Link]

  • Purity specification methods for ionic liquids. (2008). Green Chemistry. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. (2006). Molecules. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Journal of Analytical Chemistry. [Link]

  • Chemical Characterization and Generation of Chamber Concentrations. (n.d.). National Toxicology Program. [Link]

  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. (2022). ResearchGate. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab. [Link]

  • Best practices for sample preparation in elemental analysis. (2025). Elementar. [Link]

  • Protic ionic liquids for sustainable uses. (2023). Green Chemistry. [Link]

  • Organic Salt Analysis Procedure. (n.d.). Scribd. [Link]

  • Elemental impurities analysis. (2017). Manufacturing Chemist. [Link]

  • Triethylamine Analysis Service. (n.d.). MtoZ Biolabs. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2018). ResearchGate. [Link]

  • Synthesis, characterization and electrochemistry of triethyl ammonium sulphate ionic liquid. (2026). Journal of Molecular Liquids. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Triethylammonium Salts

For the modern researcher, scientist, or drug development professional, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process greenness. A...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, or drug development professional, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process greenness. Among the vast arsenal of organocatalysts, triethylammonium salts have emerged as a versatile, cost-effective, and increasingly popular choice. These salts, formed by the simple acid-base reaction between triethylamine (TEA) and a corresponding acid, offer a tunable platform where the anion dictates the catalyst's character and application.

This guide provides an in-depth comparison of the catalytic activity of various triethylammonium salts. Moving beyond a simple catalog of reactions, we will explore the causal relationships between the salt's anionic component and its performance in key organic transformations, supported by experimental data and detailed protocols to empower your own investigations.

The Decisive Role of the Anion: More Than Just a Counterion

The catalytic prowess of a triethylammonium salt is not vested in the triethylammonium cation alone. It is the synergistic interplay between the cation and its counterion that defines the salt's physical and chemical properties, such as its acidity, basicity, solubility, and its capacity for hydrogen bonding.[1] This interplay is the key to understanding their differential catalytic activities.

  • Acetate ([CH₃COO]⁻): As the conjugate base of a weak carboxylic acid, the acetate anion imparts a mild basicity to triethylammonium acetate (TEAA). This makes TEAA an excellent catalyst for reactions requiring gentle basic conditions, such as Michael additions and Knoevenagel condensations.[2][3] Its character as a protic ionic liquid also allows it to serve as a recyclable and environmentally benign reaction medium.[2]

  • Formate ([HCOO]⁻): The formate salt is a premier hydrogen donor for catalytic transfer hydrogenation.[4][5] In the presence of a palladium catalyst, triethylammonium formate decomposes to release hydrogen, carbon dioxide, and triethylamine, enabling the selective reduction of various functional groups, including alkynes to cis-alkenes.[5][6]

  • Trifluoroacetate ([CF₃COO]⁻): The strongly electron-withdrawing trifluoromethyl group makes trifluoroacetic acid a strong acid. Consequently, the trifluoroacetate anion is a very weak base. The combination of triethylamine and trifluoroacetic acid can exert synergistic catalytic effects and is often used as an effective ion-pairing agent in chromatography.[7]

  • Sulfate ([HSO₄]⁻), Dihydrogen Phosphate ([H₂PO₄]⁻), and Tetrafluoroborate ([BF₄]⁻): These salts, derived from strong inorganic acids, are effective Brønsted acid catalysts. They have demonstrated significant activity in reactions such as Fischer esterification, where they can act as both the catalyst and the reaction medium.[8][9] The choice of anion can influence the reaction equilibrium and facilitate product separation.[8]

Anion_Influence

Comparative Performance in Key Organic Transformations

The true measure of a catalyst's utility is its performance in specific chemical reactions. Below, we compare the application of different triethylammonium salts in several transformations crucial to synthetic chemistry.

C-C Bond Forming Reactions: Knoevenagel and Michael Additions

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone.[10] Triethylamine itself has been shown to be an effective replacement for the more toxic pyridine in this reaction.[11][12] When used as a salt, the anion's basicity is paramount.

Triethylammonium acetate (TEAA) is a particularly effective catalyst for this transformation, as well as for the related aza- and thia-Michael additions.[2][13] It acts as a mild base to deprotonate the active methylene compound or the amine/thiol nucleophile, initiating the reaction cascade. Its ionic liquid nature can also enhance reaction rates and simplify catalyst recycling.[13]

Knoevenagel_Mechanism

Fischer Esterification

In Fischer esterification, triethylammonium salts with non-nucleophilic, acidic anions excel. A study highlighted the use of triethylammonium sulfate, dihydrogen phosphate, and tetrafluoroborate as effective ionic liquid catalysts and media for the esterification of carboxylic acids with primary alcohols.[8][9] In the case of triethylammonium sulfate, excellent yields were obtained for the esterification of aliphatic carboxylic acids.[9] A key advantage noted was the formation of separate phases between the ionic liquid and the ester product, which simplifies separation and can drive the reaction equilibrium towards the product side.[8]

Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful technique for the reduction of unsaturated compounds, offering a safer alternative to using high-pressure hydrogen gas.[14] The combination of a formic acid-triethylamine mixture is a widely used hydrogen source for this purpose, often in conjunction with a transition metal catalyst like palladium.[14][15] Triethylammonium formate is successfully used for the reductive dehalogenation of aromatic halides and the reduction of nitro compounds.[4] It has also been employed for the selective reduction of acetylenes to cis-monoenes.[6]

Data Summary: A Comparative Overview

Triethylammonium SaltAnionKey Application(s)Typical Catalyst LoadingReaction ConditionsNoteworthy Features
Triethylammonium Acetate (TEAA) AcetateKnoevenagel Condensation, Michael Addition, Biginelli Reaction[2][13][16]10-40 mol%Room Temperature to RefluxInexpensive, recyclable ionic liquid, mild base.[2][13]
Triethylammonium Formate FormateCatalytic Transfer Hydrogenation[4][5]Stoichiometric (as H-donor)Room Temperature to RefluxExcellent hydrogen donor with Pd catalysts, high selectivity.[5][6]
Triethylammonium Sulfate SulfateFischer Esterification[8][9]Catalyst & Medium~120-140 °CForms a separate phase from the ester product, facilitating separation.[9]
Triethylammonium Dihydrogen Phosphate Dihydrogen PhosphateFischer Esterification[8][9]Catalyst & Medium~120-140 °CActs as a Brønsted acid catalyst.[8]
Triethylammonium Trifluoroacetate TrifluoroacetateIon-Pairing in HPLC, Synergistic Catalysis[7]VariesVariesStrong ion-pairing capabilities.[7]
Triethylammonium Chloride ChlorideCyclization Reactions, Acid Scavenger[17][18]Catalytic to StoichiometricVariesOften formed in situ; can act as a mild acid catalyst.[18][19]

Experimental Protocols: A Guide to Comparative Analysis

To facilitate your own research, we provide the following validated protocols. These are designed not only as synthetic procedures but as frameworks for comparing the catalytic efficacy of different triethylammonium salts.

Protocol 1: Comparative Analysis of Triethylammonium Salts in Knoevenagel Condensation

This protocol describes a general procedure for comparing the catalytic activity of TEAA, triethylammonium chloride, and triethylammonium trifluoroacetate in the condensation of 4-chlorobenzaldehyde with malononitrile.

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Triethylammonium acetate (TEAA)

  • Triethylammonium chloride

  • Triethylammonium trifluoroacetate

  • Ethanol (anhydrous)

  • Reaction vials (5 mL) with stir bars

  • Heating block with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis

Procedure:

  • Reaction Setup: In three separate, labeled 5 mL reaction vials, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).

  • Catalyst Addition:

    • To Vial 1, add TEAA (32.2 mg, 0.2 mmol, 20 mol%).

    • To Vial 2, add triethylammonium chloride (27.5 mg, 0.2 mmol, 20 mol%).

    • To Vial 3, add triethylammonium trifluoroacetate (43.0 mg, 0.2 mmol, 20 mol%).

  • Solvent Addition: To each vial, add 2.0 mL of anhydrous ethanol and a magnetic stir bar.

  • Reaction: Seal the vials and place them in a pre-heated block at 60°C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up and Analysis: After a set time (e.g., 2 hours), cool the reactions to room temperature. Dilute a small, precise aliquot from each vial with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze by GC-MS to determine the conversion and yield for each catalyst.

Expected Outcome & Causality: TEAA is expected to show the highest catalytic activity. Its basic acetate anion is effective at deprotonating malononitrile to form the reactive carbanion. The chloride and trifluoroacetate anions are conjugate bases of strong acids and are therefore much weaker bases, resulting in significantly lower reaction rates. This experiment directly demonstrates the critical role of the anion's basicity in this transformation.

Experimental_Workflow

Conclusion

Triethylammonium salts are far more than simple bases; they are tunable catalytic systems whose efficacy is dictated by the nature of their anionic counterion. From the mild basicity of triethylammonium acetate in C-C bond formation to the hydrogen-donating capacity of the formate salt in reductions and the Brønsted acidity of the sulfate salt in esterifications, the choice of anion provides a powerful tool for tailoring catalytic activity to the specific demands of a reaction. By understanding the fundamental principles that govern their reactivity, researchers can unlock the full potential of these versatile and economical catalysts, paving the way for more efficient and sustainable chemical synthesis in research and industry.

References

  • Vertex AI Search. Triethylammonium acetate (2.
  • Vertex AI Search.
  • Patsnap Eureka. (2024, October 11).
  • ResearchGate. (2025, August 9).
  • Wikipedia. Triethylamine.
  • New Journal of Chemistry (RSC Publishing).
  • Semantic Scholar. (2016, June 7).
  • Benchchem. Triethylamine, trifluoroacetic acid | 454-49-9.
  • CymitQuimica.
  • R Discovery. (2016, January 1).
  • ResearchGate. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid | Request PDF.
  • Semantic Scholar. (2007, January 23).
  • Alfa Chemistry. CAS 454-49-9 Trifluoroacetic acid:triethylamine 2m:2&.
  • Oriental Journal of Chemistry.
  • LookChem.
  • PubMed. (2005, April 28). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid-triethylamine mixture in ionic liquid.
  • ACS Publications. (2025, February 26). Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes | Organic Letters.
  • ResearchGate. (2021, January 22). (PDF)
  • DCU Research Repository. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts - DORAS.
  • Scilit. A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.
  • Chemical Communications (RSC Publishing). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.
  • ResearchGate. (2008, February 18). Triethylammonium acetate (TEAA): A recyclable inexpensive ionic liquid promotes the chemoselective aza- and thia-Michael reactions.
  • ResearchGate. (2025, December 3). The influence of counter-ions (acetate and benzoate)
  • PMC. (2023, November 11).
  • ResearchGate.
  • ACS Publications. Palladium-catalyzed triethylammonium formate reductions. 4. Reduction of acetylenes to cis-monoenes and hydrogenolysis of tertiary allylic amines | The Journal of Organic Chemistry.
  • ResearchGate. (2026, March 1). Kinetics and Mechanism of Triethylamine Catalysed Michael Addition of Benzenethiol to 1-(2-Nitrovinyl)benzene in Acetonitrile.
  • ACS Publications. (2021, March 9). Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions | The Journal of Physical Chemistry B.
  • PMC. (2014, December 27). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note.
  • MilliporeSigma. triethylamine, trifluoroacetic acid | 454-49-9.
  • ResearchGate. (2022, August 18). (PDF)
  • Santa Cruz Biotechnology. Trifluoroacetic acid - Triethylamine 2M:2M solution | CAS 454-49-9 | SCBT.
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  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Ionic additions to unsaturated systems. Part 2. Triethylammonium hydrogendichloride as reagent in the addition of hydrogen chloride to alkynes.
  • Lirias. 1 Cascade catalysis for the hydrogenation of carbon dioxide to methyl formate (MF) using a molecular Ru-phosphine complex and th.
  • ResearchGate. Kinetics and Mechanism of Triethylamine Catalysed Michael Addition of Benzenethiol to 1-(2-Nitrovinyl)benzene in Acetonitrile.
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Validation

Cross-validation of analytical methods for (Triethylammonium)maleate

The accurate characterization and quantification of multi-component salts like (Triethylammonium)maleate present a unique analytical challenge. As an ion-pair complex formed by a volatile, non-UV-absorbing basic amine (t...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate characterization and quantification of multi-component salts like (Triethylammonium)maleate present a unique analytical challenge. As an ion-pair complex formed by a volatile, non-UV-absorbing basic amine (triethylamine) and a highly polar, UV-active dicarboxylic acid (maleic acid), a single analytical technique is rarely sufficient to capture the full physicochemical profile of the compound.

As pharmaceutical quality systems transition toward the updated ICH Q2(R2) and ICH Q14 guidelines[1][2], the paradigm of analytical method validation has shifted. We are no longer merely checking boxes for precision and accuracy; we must implement a lifecycle approach that cross-validates orthogonal methods to ensure absolute data integrity[3].

This guide provides a comprehensive, objective cross-validation of three primary analytical modalities—RP-HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for the analysis of (Triethylammonium)maleate, complete with self-validating experimental protocols and mechanistic causality.

The Causality of Method Selection

To design a robust analytical control strategy, we must first deconstruct the analyte. (Triethylammonium)maleate dissociates in solution into the triethylammonium cation (TEA⁺) and the maleate anion.

  • The Maleate Anion: Highly polar with pKa values of 1.9 and 6.07. It possesses a conjugated double bond, making it an excellent candidate for UV detection at 210 nm. However, its high polarity requires an acidic mobile phase to suppress ionization and achieve retention on a standard Reversed-Phase (RP) C18 column[4]. Furthermore, maleic acid is prone to self-catalyzed esterification in certain alcoholic solvents (like methanol), dictating careful selection of diluents during sample preparation[5].

  • The Triethylammonium Cation (TEA⁺): Lacks a conjugated chromophore, rendering UV detection nearly useless. It is highly volatile and extremely polar, meaning it will elute in the void volume of a standard RP-HPLC system. Therefore, LC-MS/MS (in positive electrospray ionization mode) or qNMR is required for accurate quantification[6].

Analytical_Causality TEAM (Triethylammonium)maleate Complex Salt TEA Triethylammonium (TEA+) Volatile, No UV TEAM->TEA MAL Maleate (MAL2-) Polar, UV Active TEAM->MAL LCMS LC-MS/MS Positive Mode TEA->LCMS m/z 102.1 QNMR qNMR Stoichiometry TEA->QNMR 1H Resonance HPLC RP-HPLC-UV 210 nm MAL->HPLC UV Absorbance MAL->QNMR 1H Resonance

Analytical decision tree based on the physicochemical properties of the salt components.

Comparative Performance Data

To establish a baseline for cross-validation, the following table summarizes the validated performance metrics of the three orthogonal methods evaluated under ICH Q2(R2) parameters[3].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Maleate Focus)LC-MS/MS (TEA⁺ Focus)qNMR (Stoichiometric Focus)
Target Analyte Maleate anionTriethylammonium cationBoth (Molar Ratio)
Linearity Range 10 – 500 µg/mL0.5 – 50 ng/mL1 – 50 mg/mL
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.1 ng/mL / 0.3 ng/mLN/A (Absolute quantitation)
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 105.6%99.1% – 100.8%
Precision (RSD) < 1.0%< 4.5%< 0.5%
Primary Limitation Blind to the TEA⁺ cationMatrix effects (Ion suppression)High limit of detection

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes internal mechanisms to prove its own validity prior to data collection. The following methodologies embed System Suitability Testing (SST) directly into the workflow.

Protocol A: RP-HPLC-UV for Maleate Quantification

Causality: We utilize a highly acidic mobile phase (pH 2.5) to ensure the maleic acid is fully protonated. If the pH drifts above 3.0, the maleate will partially ionize, leading to peak splitting and severe retention time shifts[4]. Methanol is avoided as a sample diluent to prevent self-catalyzed esterification into monomethyl maleate[5].

  • Mobile Phase Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH strictly to 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Diluent: Use 100% HPLC-grade Acetonitrile/Water (50:50 v/v). Do not use methanol.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject the working standard (100 µg/mL) six consecutive times. The system is only validated for the run if:

    • Retention Time RSD is ≤ 1.0%.

    • Peak Area RSD is ≤ 2.0%.

    • Tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS for Triethylammonium (TEA⁺) Quantification

Causality: Because TEA⁺ is permanently charged and highly polar, it exhibits poor retention on C18. We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. We use positive Electrospray Ionization (+ESI) because TEA readily accepts a proton to form the [M+H]⁺ ion at m/z 102.1.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with formic acid).

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: HILIC, 100 x 2.1 mm, 1.7 µm.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • MS Parameters (MRM Mode):

    • Precursor Ion: m/z 102.1

    • Product Ion: m/z 74.1 (Loss of ethylene) and m/z 58.1.

  • Self-Validation (Matrix Effect Check): Spike a known concentration of TEA⁺ into the post-column effluent while injecting a blank sample matrix. A stable baseline confirms the absence of ion suppression, validating the extraction method.

Protocol C: qNMR for Stoichiometric Verification

Causality: qNMR relies on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing that signal. This allows us to determine the exact molar ratio of TEA to Maleate without relying on external calibration curves[6].

  • Sample Prep: Dissolve 20 mg of the (Triethylammonium)maleate sample in 0.6 mL of Deuterated Water (D₂O).

  • Internal Standard: Add a precisely weighed amount of Maleic Acid Certified Reference Material (CRM) if absolute mass fraction purity is required[6].

  • Acquisition: 1H NMR at 600 MHz, 64 scans, relaxation delay (D1) of 30 seconds to ensure complete relaxation of all spins.

  • Self-Validation (Integration):

    • Integrate the maleate double-bond protons (singlet, ~6.2 ppm, 2H).

    • Integrate the TEA ethyl CH₂ protons (quartet, ~3.1 ppm, 6H).

    • The ratio of the integrals divided by their respective proton counts must equal 1:1 (± 0.02) to validate the salt's stoichiometry.

Cross-Validation Integration under ICH Q2(R2)

Cross-validation is achieved by comparing the calculated mass balance from the orthogonal techniques. The ICH Q2(R2) framework mandates that the analytical procedure must be fit for its intended purpose throughout its lifecycle[2][3].

By quantifying the maleate via HPLC-UV and the TEA via LC-MS/MS, and subsequently verifying their stoichiometric ratio via qNMR, we create a closed-loop validation system. If the HPLC assay reports 99.5% purity for maleate, but the qNMR reveals a 0.8:1 ratio of TEA to maleate, the batch fails, proving the necessity of orthogonal cross-validation.

ICH_Q2_Workflow A Method Selection (HPLC, LC-MS, qNMR) B Method Development ICH Q14 Lifecycle A->B C Validation Parameters ICH Q2(R2) B->C D Accuracy & Precision (Self-Validating) C->D E Specificity & Range (LOD/LOQ) C->E F Cross-Validation Data Integration D->F E->F

ICH Q2(R2) compliant cross-validation workflow for analytical procedures.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Certified Reference Material Certificate of Analysis (Triethylamine Salt). National Measurement Institute, Australia. Available at:[Link]

  • Where Has My Acid Gone? Understanding the Self-Catalyzed Esterification of Maleic Acid in Methanol During Salt Formation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Simultaneous Estimation of Enalapril Maleate, Hydrochlorothiazide, Aspirin and Atorvastatin in pure and Its Simulated Dosage form. Scholars Research Library. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Properties and Hazard Profile

Comprehensive Guide to (Triethylammonium)maleate Disposal and Safety Procedures (Triethylammonium)maleate is a specialized chemical salt formed by the combination of the triethylammonium cation and the maleate anion. Wid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to (Triethylammonium)maleate Disposal and Safety Procedures

(Triethylammonium)maleate is a specialized chemical salt formed by the combination of the triethylammonium cation and the maleate anion. Widely utilized in biochemistry, pharmacology, and advanced drug delivery systems, this compound is prized for its ability to cross biological membranes and stabilize active pharmaceutical ingredients[1]. However, its constituent parts—triethylamine and maleic acid—impart specific toxicological and environmental hazards. As a preferred source for laboratory safety, this guide provides drug development professionals with the authoritative, step-by-step operational logistics required to safely handle and dispose of this compound.

To safely manage any chemical, one must first understand the causality behind its hazards. (Triethylammonium)maleate inherits its reactivity directly from its parent molecules. The triethylammonium cation is derived from triethylamine, a volatile, corrosive tertiary amine[1]. The maleate anion comes from maleic acid, an unsaturated dicarboxylic acid known for its skin-sensitizing and corrosive properties[2].

When handled as a solid salt or in concentrated aqueous solutions, the compound acts as a severe eye and skin irritant and poses acute toxicity risks if ingested or absorbed[3][4].

Table 1: Quantitative Data and Hazard Classifications

Property / HazardValue / ClassificationSource
Chemical Name (Triethylammonium)maleateOntosight[1]
CAS Number 1069-58-5Guidechem[3]
Molecular Formula C10H19NO4Guidechem[3]
Molecular Weight 217.265 g/mol Guidechem[3]
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Corr. 1C / Irrit. 2, Eye Dam. 1Guidechem[3], TCI[4]
EPA Waste Guidelines 40 CFR 261.3 (Hazardous Waste Determination)EPA[5]

Section 2: Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste generators must determine if their discarded chemicals are classified as hazardous waste per US EPA guidelines (40 CFR 261.3)[5][6].

  • Causality of Classification: Because (Triethylammonium)maleate is a nitrogenous organic salt, it does not spontaneously ignite like free-base triethylamine (which carries the EPA U404 waste code)[7]. However, if the salt is dissolved in an aqueous buffer where the final pH drops below 2.0 (due to excess maleic acid), the waste stream automatically triggers the EPA D002 (Corrosivity) characteristic[2].

  • Environmental Fate: If released into the environment, the high nitrogen and carbon content can disrupt local aquatic ecosystems. Therefore, disposal via the sanitary sewer is strictly prohibited. The preferred, self-validating method of destruction is high-temperature incineration at an approved waste disposal plant, which completely oxidizes the compound into CO2, H2O, and scrubbed NOx[4][8].

DisposalWorkflow Start Generate (Triethylammonium)maleate Waste CheckState Determine Physical State (Solid vs. Aqueous Solution) Start->CheckState Solid Solid Waste (Pure Salt/Powder) CheckState->Solid Liquid Liquid Waste (Aqueous/Solvent Mixture) CheckState->Liquid PackSolid Pack in HDPE Container Label: Toxic/Irritant Solid Solid->PackSolid CheckpH Check pH & Solvent Content (EPA 40 CFR 261.3) Liquid->CheckpH Disposal Transfer to EPA-Approved Waste Disposal Facility PackSolid->Disposal Neutralize Neutralize if pH < 2 or > 12 (Corrosivity Characteristic D002) CheckpH->Neutralize pH Out of Range PackLiquid Collect in Aqueous/Organic Waste Carboy CheckpH->PackLiquid pH 2 - 12 Neutralize->PackLiquid PackLiquid->Disposal

Workflow for the classification and disposal of (Triethylammonium)maleate waste.

Section 3: Standard Operating Procedures (SOPs) for Disposal

To build a self-validating safety system, every protocol must include a verification step to ensure the hazard has been mitigated before proceeding to the next operational phase.

Methodology 1: Routine Laboratory Disposal of Solutions
  • Waste Characterization & Verification: Measure the exact volume and pH of the (Triethylammonium)maleate solution.

    • Validation: Use a calibrated pH meter. If the pH is < 2.0 or > 12.5, it exhibits the RCRA D002 corrosivity characteristic and requires specialized handling[2].

  • Neutralization (If Required): Slowly add a weak base (e.g., 1M Sodium Bicarbonate) while stirring until the pH stabilizes between 6.0 and 8.0.

    • Validation: Re-test the pH with indicator paper to confirm neutralization is complete before bulking.

  • Segregation: Ensure the receiving waste container is free of strong oxidizing agents.

    • Causality: Triethylamine derivatives contain an electron-rich nitrogen atom that can undergo rapid, exothermic oxidation when exposed to strong oxidizers, potentially leading to thermal runaway or fire[5].

  • Containment: Funnel the solution into a chemically compatible, High-Density Polyethylene (HDPE) carboy.

  • Labeling: Affix a hazardous waste label detailing the exact composition: "Aqueous Waste: (Triethylammonium)maleate [Concentration %]". Mark the hazard class as "Toxic/Irritant"[4].

  • Storage & Transfer: Store the carboy in a secondary containment tray in a well-ventilated Satellite Accumulation Area (SAA). Transfer to an EPA-approved waste disposal facility for incineration[5].

Methodology 2: Solid Spill Cleanup Procedure
  • PPE Donning: Don nitrile gloves, safety goggles (ANSI Z87.1), and a lab coat[6]. If significant dust generation is expected, use a NIOSH-approved N95 or P100 particulate respirator[4].

  • Containment: Isolate the spill area.

    • Causality: Do not use compressed air or dry sweeping; mechanical agitation will aerosolize the maleate salt, drastically increasing the risk of inhalation toxicity and widespread surface contamination[4].

  • Collection: Gently cover the solid spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills[5].

  • Decontamination: Wash the spill surface with a mild soap and water solution.

    • Validation: Visually inspect the surface and swipe with a clean, damp cloth to ensure no crystalline residue remains; the salt is highly water-soluble and will wash away easily[8].

  • Disposal: Place all contaminated pads, PPE, and collected solids into a hazardous waste bag, label as "Solid Chemical Waste - (Triethylammonium)maleate," and request Environmental Health and Safety (EHS) pickup[9].

SpillResponse Step1 1. Spill Identification Assess State (Solid/Liquid) Step2 2. PPE Donning (Nitrile, Goggles, Respirator) Step1->Step2 Step3 3. Containment Prevent Drain Entry Step2->Step3 Step4 4. Collection HEPA Vac or Absorbent Step3->Step4 Step5 5. Decontamination Wash with Soap & Water Step4->Step5 Step6 6. Waste Packaging Seal in HDPE & Label Step5->Step6

Step-by-step spill response and decontamination workflow for solid chemical releases.

References

  • Ontosight AI. "(Triethylammonium)
  • Guidechem.
  • TCI Chemicals. "SAFETY DATA SHEET: (2-Hydroxyethyl)triethylammonium Iodide".
  • AK Scientific, Inc.
  • Santa Cruz Biotechnology.
  • Shepherd University. "EPA HAZARDOUS WASTE CODES".
  • Environmental Quality Board.
  • SafeCollegeSSDS. "Maleic Acid, 99%".
  • Fisher Scientific.

Sources

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